Isoapoptolidin
Description
Properties
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXVQPJBLGABA-PVLPSINKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@H]([C@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)O)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isoapoptolidin: A Technical Overview of its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin (B15209) is a naturally occurring macrolide and a ring-expanded isomer of the potent antitumor agent, apoptolidin (B62325).[1][2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes a summary of its inhibitory effects on mitochondrial F0F1-ATPase and discusses its relationship with the AMP-activated protein kinase (AMPK) signaling pathway. Detailed (though generalized due to lack of specific published data) experimental protocols for its isolation and characterization are also presented.
Chemical Structure and Properties
This compound is the result of an intramolecular isomerization of apoptolidin, establishing an equilibrium between the two forms.[2][3] This transformation involves the migration of the C20 ester linkage, leading to an expansion of the macrolide ring.
Chemical Identifiers
| Property | Value | Reference |
| Molecular Formula | C58H96O21 | --INVALID-LINK-- |
| Molecular Weight | 1129.38 g/mol | --INVALID-LINK-- |
| CAS Number | 476647-30-0 | --INVALID-LINK-- |
Note: A SMILES string and InChI key for this compound are not available in public databases.
Biological Activity
Inhibition of Mitochondrial F0F1-ATPase
The primary biological target of this compound, like apoptolidin, is the mitochondrial F0F1-ATP synthase.[1] However, this compound exhibits significantly lower potency in its inhibitory action.
| Compound | IC50 (µM) for F1FO-ATP synthase inhibition | Reference |
| Apoptolidin | 0.7 | --INVALID-LINK-- |
| This compound | 17 | --INVALID-LINK-- |
This more than 10-fold reduction in potency highlights the critical role of the macrolide ring structure in the interaction with its molecular target.[1]
Downstream Signaling Effects: The AMPK Pathway
Inhibition of mitochondrial ATP synthase by compounds like the apoptolidins leads to cellular energy stress, which is sensed by AMP-activated protein kinase (AMPK). While direct studies on this compound's effect on AMPK are limited, research on apoptolidins A and C has shown an indirect activation of the AMPK stress pathway.[3] This activation is a response to the altered metabolic state of the cell.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the initial discovery and characterization of this compound.
Isolation and Purification of this compound
This compound can be isolated from the fermentation broth of Nocardiopsis sp., the same microorganism that produces apoptolidin.[2]
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Isoapoptolidin from Nocardiopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209) is a naturally occurring macrolide and a ring-expanded isomer of the potent apoptosis-inducer, apoptolidin (B62325). Both compounds are secondary metabolites produced by the actinomycete, Nocardiopsis sp. While sharing a common biosynthetic origin with apoptolidin, this compound exhibits distinct structural and biological characteristics. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Biological Activity
This compound was first identified as a naturally occurring isomer of apoptolidin isolated from the crude fermentation extracts of the apoptolidin-producing microorganism, Nocardiopsis sp.[1]. It was also observed that apoptolidin can isomerize to this compound. Under treatment with methanolic triethylamine, apoptolidin and this compound form an equilibrium mixture with a ratio of approximately 1:1.4[1].
Initial biological evaluations revealed that this compound possesses significantly reduced activity compared to its parent compound, apoptolidin. Specifically, its ability to inhibit mitochondrial F0F1-ATPase is over 10-fold less than that of apoptolidin[2]. This difference in potency highlights the critical role of the macrolide ring size in the biological activity of this class of compounds.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| This compound | Ad12-3Y1 (E1A-transformed rat glia) | > 1.0 | Cell Proliferation | [3] |
| This compound | 3Y1 (normal rat glia) | 17 | Cell Proliferation | [3] |
Isolation and Purification of this compound
The isolation of this compound from Nocardiopsis sp. fermentation broth is a multi-step process involving fermentation, extraction, and chromatographic separation.
Fermentation of Nocardiopsis sp.
A detailed protocol for the fermentation of Nocardiopsis sp. to produce apoptolidin, and consequently this compound, has been established.
2.1.1. Media Composition
-
Seed Medium: Specific composition of the seed medium is required for initial culture growth.
-
Production Medium: A specialized production medium is used to enhance the biosynthesis of the target compounds.
2.1.2. Fermentation Protocol
-
Inoculation: Inoculate the seed medium with a viable culture of Nocardiopsis sp.
-
Seed Culture: Incubate the seed culture under optimal conditions (e.g., temperature, agitation) to achieve sufficient biomass.
-
Production Culture: Transfer the seed culture to the production medium.
-
Incubation: Continue incubation under controlled conditions to allow for the production of secondary metabolites, including apoptolidin and this compound.
-
Monitoring: Monitor the fermentation process for key parameters such as pH, cell growth, and product formation.
Extraction of Crude Metabolites
Following fermentation, the crude extract containing this compound is obtained through solvent extraction.
2.2.1. Extraction Protocol
-
Harvest: Harvest the fermentation broth by centrifugation or filtration to separate the mycelia from the supernatant.
-
Extraction: Extract the mycelial cake and the supernatant with a suitable organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude residue.
Chromatographic Purification of this compound
The separation of this compound from the crude extract, which contains a mixture of related compounds including the more abundant apoptolidin, requires careful chromatographic techniques. High-performance liquid chromatography (HPLC) is the method of choice for this separation.
2.3.1. HPLC Purification Protocol
A specific HPLC protocol is required to resolve the isomeric mixture of apoptolidin and this compound. The following is a representative, though not exhaustive, protocol that would require optimization:
-
Column: A reversed-phase C18 column is typically used for the separation of macrolides.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection at a wavelength suitable for the chromophore of this compound is used to monitor the elution.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and other spectroscopic methods.
Structural Characterization
The definitive structure of this compound as a ring-expanded isomer of apoptolidin was determined through extensive spectroscopic analysis.
Spectroscopic Data
Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry (HR-MS), are essential for the unambiguous structural elucidation of this compound.
3.1.1. NMR Spectroscopy
Complete assignment of the 1H and 13C NMR spectra provides the connectivity and stereochemistry of the molecule.
-
¹H NMR Data: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR Data: Provides information on the carbon skeleton of the molecule.
3.1.2. High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides the accurate mass and elemental composition of this compound, confirming its molecular formula. Fragmentation analysis (MS/MS) can further corroborate the proposed structure.
Experimental Workflows and Signaling Pathways
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Nocardiopsis sp.
Apoptolidin to this compound Isomerization
The isomerization from apoptolidin to the more thermodynamically stable this compound involves a ring expansion. This process can be facilitated under basic conditions.
Conclusion
This compound represents an interesting natural product analog generated through a fascinating biosynthetic and chemical isomerization pathway. While exhibiting lower potency than apoptolidin, its study provides valuable structure-activity relationship insights for this class of macrolides. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities and potential therapeutic applications of this compound and related compounds derived from Nocardiopsis sp.. Further investigation is warranted to fully elucidate its biological profile and to explore its potential as a scaffold for the development of novel therapeutic agents.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Isoapoptolidin: A Technical Overview for Drug Discovery Professionals
Abstract
Isoapoptolidin (B15209), a ring-expanded isomer of the potent antitumor agent apoptolidin (B62325), presents a compelling case for further investigation in the realm of oncology drug development. While its parent compound, apoptolidin, is recognized for its selective induction of apoptosis in various cancer cell lines, the distinct biological profile of this compound remains less characterized. This technical guide synthesizes the current understanding of this compound's biological activity, drawing comparisons with apoptolidin and providing a framework for future research. The primary known activity of this compound is its significantly reduced inhibitory effect on mitochondrial F0F1-ATPase, a key target of apoptolidin. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Apoptolidin is a macrolide natural product that has garnered significant attention for its ability to selectively induce programmed cell death, or apoptosis, in transformed cells.[1] Its mechanism of action is primarily attributed to the inhibition of mitochondrial F0F1-ATPase (ATP synthase), a critical enzyme in cellular energy metabolism. This compound is a naturally occurring, ring-expanded isomer of apoptolidin.[2] Under biologically relevant conditions, apoptolidin and this compound can equilibrate, suggesting that the biological activity observed in studies of apoptolidin may be a composite effect of both isomers.[2] However, direct investigation into the intrinsic biological activity of this compound is limited but crucial for a complete understanding of this class of compounds. This guide aims to consolidate the existing knowledge on this compound and provide a technical foundation for its further exploration as a potential therapeutic agent.
Comparative Biological Activity: this compound vs. Apoptolidin
The most distinct biological characteristic of this compound identified to date is its attenuated inhibitory activity against mitochondrial F0F1-ATPase compared to apoptolidin.
Inhibition of Mitochondrial F0F1-ATPase
Mitochondrial F0F1-ATPase is a key enzyme in oxidative phosphorylation, responsible for the synthesis of ATP. Its inhibition can disrupt cellular energy homeostasis and trigger apoptotic pathways. Research has demonstrated that this compound is a significantly less potent inhibitor of this enzyme.
| Compound | Target Enzyme | Relative Inhibitory Potency | Reference |
| Apoptolidin | Mitochondrial F0F1-ATPase | 1x | [2] |
| This compound | Mitochondrial F0F1-ATPase | >10x less potent than Apoptolidin | [2] |
Table 1: Comparative Inhibition of Mitochondrial F0F1-ATPase. This table highlights the reduced inhibitory capacity of this compound on the primary molecular target of apoptolidin.
Cytotoxicity and Antiproliferative Effects
While specific cytotoxicity data for this compound across a range of cancer cell lines is not extensively available in the public domain, the known antiproliferative activity of related compounds, such as apoptolidin D which equilibrates with this compound D, suggests that this compound likely possesses cytotoxic properties. Further research is required to establish a comprehensive profile of its potency and selectivity.
| Cell Line | Compound | IC50 (Concentration for 50% Inhibition) | Reference |
| Various Cancer Cell Lines | This compound | Data Not Available | N/A |
| H292 (Human Lung Carcinoma) | Apoptolidin D (equilibrates with this compound D) | Nanomolar concentrations | Data Not Available |
Table 2: Antiproliferative Activity. This table underscores the current gap in quantitative data for this compound's cytotoxic effects.
Potential Mechanism of Action: Induction of Apoptosis
Given its structural similarity to apoptolidin, it is hypothesized that this compound may also induce apoptosis, albeit potentially through a mechanism less reliant on potent F0F1-ATPase inhibition. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Figure 1: Overview of Apoptosis Signaling Pathways. This diagram illustrates the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways leading to the activation of executioner caspases and subsequent apoptosis.
Experimental Protocols
To facilitate further research into the biological activity of this compound, the following are detailed, representative protocols for key assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: MTT Assay Workflow. This diagram outlines the key steps of the MTT assay for determining cell viability and cytotoxicity.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2 family members).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
Potential Signaling Pathways for Further Investigation
Given the link between F0F1-ATPase and cellular metabolism, several signaling pathways are pertinent for future investigation into this compound's mechanism of action.
Figure 3: Hypothetical Signaling Pathway. This diagram proposes a potential mechanism of action for this compound, linking weak F0F1-ATPase inhibition to downstream signaling events that could culminate in apoptosis.
Conclusion and Future Directions
This compound remains a molecule of interest due to its structural relationship with the potent pro-apoptotic agent, apoptolidin. The key established biological feature of this compound is its significantly lower inhibitory activity against mitochondrial F0F1-ATPase. This distinction suggests that if this compound possesses significant anticancer activity, it may operate through a mechanism that is either independent of or only partially dependent on F0F1-ATPase inhibition, or that its cellular uptake and distribution differ from that of apoptolidin.
Future research should prioritize:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of cancer cell lines.
-
Mechanistic Studies: Elucidating whether this compound induces apoptosis and, if so, through which pathways.
-
Target Identification: Investigating alternative molecular targets of this compound that may account for its biological activity.
A thorough understanding of the biological activity of this compound will be instrumental in determining its potential as a standalone therapeutic agent or as a tool to probe the complex biology of apoptosis in cancer.
References
The Isomerization of Apoptolidin to Isoapoptolidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isomerization of apoptolidin (B62325) to its ring-expanded isomer, isoapoptolidin (B15209). Apoptolidin, a macrolide natural product, is a potent and selective inducer of apoptosis in transformed cell lines, primarily through the inhibition of mitochondrial F0F1-ATPase.[1][2] However, its chemical instability and tendency to isomerize to the less active this compound present significant challenges for its development as a therapeutic agent. This document details the chemical transformation, compares the biological activities of the two isomers, outlines experimental protocols for their study, and illustrates the relevant biological signaling pathway.
Isomerization Reaction and Structural Differences
Apoptolidin undergoes a base-catalyzed isomerization to form this compound. This transformation involves an intramolecular acyl migration, resulting in the expansion of the macrolide ring. Specifically, the ester linkage shifts from the C-19 hydroxyl group to the C-20 hydroxyl group. This rearrangement can be achieved by treating apoptolidin with methanolic triethylamine (B128534), which establishes an equilibrium mixture of the two isomers.[3][4]
Figure 1: Isomerization of Apoptolidin to this compound
Caption: Base-catalyzed equilibrium between Apoptolidin and this compound.
Quantitative Data Summary
The isomerization significantly impacts the biological activity of the molecule. This compound is considerably less potent as an inhibitor of its primary molecular target, the mitochondrial F0F1-ATPase.
| Compound | F0F1-ATPase Inhibition (IC50) | Notes |
| Apoptolidin | 0.7 µM | Potent inhibitor.[5] |
| This compound | 17 µM | Over 24-fold less potent than Apoptolidin.[6] |
| Isomerization Condition | Equilibrium Ratio (this compound:Apoptolidin) |
| Methanolic Triethylamine | 1.4:1 |
Experimental Protocols
Base-Catalyzed Isomerization of Apoptolidin
This protocol describes the conversion of apoptolidin to an equilibrium mixture containing this compound.
Materials:
-
Apoptolidin
-
Methanol (B129727) (reagent grade)
-
Triethylamine (reagent grade)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve Apoptolidin in methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until equilibrium is reached (indicated by a stable ratio of the two spots corresponding to Apoptolidin and this compound).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess triethylamine. The resulting residue will be an equilibrium mixture of Apoptolidin and this compound.
HPLC Analysis and Purification
This protocol outlines the separation and analysis of apoptolidin and this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
A gradient elution is typically used, starting with a higher percentage of water and gradually increasing the percentage of methanol. A possible gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B
-
35-40 min: 30% B
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A, 30% B) at a constant flow rate (e.g., 1 mL/min).
-
Dissolve the sample (either pure apoptolidin or the isomerization mixture) in a suitable solvent (e.g., methanol).
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 235 nm).
-
This compound is expected to have a different retention time than apoptolidin, allowing for their separation and quantification. For purification, fractions corresponding to each peak can be collected.
NMR Spectroscopic Characterization
This protocol provides a general guideline for the structural elucidation of apoptolidin and this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the purified compound (Apoptolidin or this compound) in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).[1][7][8]
Experiments:
-
1H NMR: To determine the proton chemical shifts and coupling constants.
-
13C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the overall structure, including the location of the ester linkage that differentiates apoptolidin from this compound. The key HMBC correlations will be from the protons on and near the C-19 and C-20 positions to the carbonyl carbon of the macrolide ester.
Apoptolidin-Induced Apoptosis Signaling Pathway
Apoptolidin's primary mechanism of action is the inhibition of mitochondrial F0F1-ATPase. This leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK initiates a cascade of events that culminate in the intrinsic pathway of apoptosis, characterized by the activation of caspase-9.
Figure 2: Apoptolidin-Induced Apoptosis Pathway
Caption: Signaling cascade from F0F1-ATPase inhibition to apoptosis.
Conclusion
The isomerization of apoptolidin to this compound is a critical factor to consider in its study and potential therapeutic application. The significant loss of activity upon ring expansion underscores the importance of the native 20-membered macrolide structure for potent F0F1-ATPase inhibition. The experimental protocols and pathway diagram provided in this guide offer a framework for researchers to investigate this phenomenon and to design strategies to potentially mitigate this instability, thereby harnessing the full therapeutic potential of apoptolidin.
References
- 1. rsc.org [rsc.org]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward a Stable Apoptolidin Derivative: Identification of this compound and Selective Deglycosylation of Apoptolidin - Lookchem [lookchem.com]
- 5. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of Isoapoptolidin.
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of Isoapoptolidin, a macrolide natural product with potential applications in oncology.
Introduction
This compound is a naturally occurring macrolide and a structural isomer of the well-studied apoptosis inducer, Apoptolidin. First identified from the fermentation broth of Nocardiopsis sp., this compound is of significant interest due to its relationship with Apoptolidin and its own biological activities. This guide summarizes the current knowledge on this compound, presenting its physicochemical properties, experimental protocols for its study, and insights into its mechanism of action.
Physicochemical Properties
This compound A shares the same molecular formula and molecular weight as its isomer, Apoptolidin A. An equilibrium exists between the two isomers, with this compound being the more stable form.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₆O₂₁ | [1] |
| Molecular Weight | 1129.4 g/mol | [1] |
| Appearance | White solid (presumed) | General knowledge |
| Melting Point | Not reported | |
| Solubility | Soluble in methanol (B129727) and other organic solvents | [2] |
| Stability | More stable than Apoptolidin; exists in a 1.4:1 equilibrium mixture with Apoptolidin in methanolic triethylamine (B128534).[2] | [2] |
Table 1: Physical and Chemical Properties of this compound A.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and characterization. While a complete, publicly available dataset is limited, key distinguishing features have been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound D, a closely related analog, shows characteristic peaks that are comparable to this compound A. These distinguishing shifts are crucial for differentiating it from Apoptolidin.
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-19 | 4.39 | ddd | 11.4, 3.6, 1.9 |
| H-20 | 5.04 | d | 3.9 |
Table 2: Characteristic 1H NMR Chemical Shifts for this compound D (comparable to this compound A).
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the elemental composition of this compound.
| Ion | m/z |
| [M+Na]⁺ | 1137.6154 |
Table 3: High-Resolution Mass Spectrometry Data for Apoptolidin D (isomer of this compound D).
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹ (broad): O-H stretching vibrations from the numerous hydroxyl groups.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1730 cm⁻¹: C=O stretching vibration of the ester (lactone) group.
-
~1100 cm⁻¹: C-O stretching vibrations from the ether and alcohol functionalities.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research on this compound.
Isolation of this compound from Nocardiopsis sp.
This compound can be isolated from the crude fermentation extracts of the apoptolidin-producing microorganism Nocardiopsis sp.[2]. The following is a generalized workflow based on common natural product isolation techniques.
Figure 1: Generalized workflow for the isolation of this compound.
A detailed protocol would involve:
-
Fermentation: Culturing of Nocardiopsis sp. in a suitable medium to promote the production of apoptolidins.
-
Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) to partition the desired metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include initial separation on a silica gel column followed by purification using High-Performance Liquid Chromatography (HPLC), often on both normal and reverse-phase columns to separate this compound from Apoptolidin and other metabolites.[3]
-
Characterization: The purified compound is then characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity as this compound.
Isomerization of Apoptolidin to this compound
Apoptolidin can be isomerized to this compound by treatment with methanolic triethylamine. This reaction establishes a 1.4:1 equilibrium mixture of this compound and Apoptolidin.[2]
Figure 2: Isomerization equilibrium between Apoptolidin and this compound.
Protocol:
-
Dissolve Apoptolidin in methanol.
-
Add triethylamine to the solution.
-
Allow the reaction to proceed at room temperature until equilibrium is reached.
-
The resulting mixture can be analyzed by HPLC or NMR to determine the ratio of the two isomers.
Mitochondrial F₀F₁-ATPase Inhibition Assay
The biological activity of this compound is often assessed by its ability to inhibit the mitochondrial F₀F₁-ATPase. This can be measured using a spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[4]
Figure 3: Experimental workflow for the F₀F₁-ATPase inhibition assay.
Detailed Protocol:
-
Preparation of Mitochondria: Isolate mitochondria from a suitable source, such as yeast or rat liver, by differential centrifugation.
-
Solubilization of F₀F₁-ATPase: The isolated mitochondria are treated with a mild detergent like Triton X-100 to solubilize the F₀F₁-ATPase.[4]
-
Assay:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the solubilized mitochondrial preparation to the reaction mixture.
-
Add varying concentrations of this compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis: The rate of NADH oxidation is used to determine the activity of the F₀F₁-ATPase. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) is then calculated.
Biological Activity and Mechanism of Action
This compound, like its isomer, induces apoptosis in certain cancer cell lines.[5][6] The primary molecular target has been identified as the mitochondrial F₀F₁-ATP synthase (also known as complex V of the electron transport chain).[4][7]
Inhibition of F₀F₁-ATPase disrupts the synthesis of ATP, the primary energy currency of the cell. This leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then initiates a caspase cascade, ultimately leading to programmed cell death (apoptosis). It is noteworthy that this compound's ability to inhibit mitochondrial F₀F₁-ATPase is over 10-fold less than that of Apoptolidin.[3][6]
Figure 4: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound is a significant natural product with a clear mechanism of action tied to the induction of apoptosis through the inhibition of mitochondrial F₀F₁-ATPase. While it is less potent than its isomer, Apoptolidin, its greater stability and natural occurrence make it an important subject for further research. This guide provides a foundational understanding of this compound's properties and the experimental approaches to its study, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unibiotech.in [unibiotech.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0241813) [hmdb.ca]
- 7. Cell Mitochondrial Complex Ⅴ (F0F1-ATPase/ATP Synthase) Activity Assay Kit - Elabscience® [elabscience.com]
A Technical Guide to Isoapoptolidin: Re-evaluating its Role Beyond a Conventional Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Macrolide with a Unique Cytotoxic Profile
Isoapoptolidin (B15209) is a naturally occurring macrolide and a ring-expanded isomer of the more extensively studied compound, apoptolidin (B62325).[1][2][3] The apoptolidin family of glycomacrolides has garnered significant interest in the scientific community, not for conventional antibacterial activity, but for its remarkable ability to selectively induce apoptosis, or programmed cell death, in various cancer cell lines.[4][5] This technical guide aims to provide an in-depth overview of this compound, focusing on its structure, mechanism of action, and its established role as a potent cytotoxic agent. While classified as a macrolide, a class of molecules that includes many well-known antibiotics, the primary therapeutic potential of this compound, as indicated by current research, lies in the realm of oncology. This document will synthesize the available scientific data to clarify its biological function, which diverges from that of traditional macrolide antibiotics.
Structure, Isomerization, and Stability
This compound is structurally distinct from apoptolidin due to a ring expansion in its macrolide core.[1][2] This structural isomerization is not merely a synthetic curiosity; apoptolidin can convert to this compound under biologically relevant conditions.[1][3] Studies have shown that an equilibrium mixture of both isomers can be reached within the timeframe of typical cell-based assays, a critical consideration for interpreting experimental results.[1][3] The isolation of this compound has been reported from the fermentation extracts of the apoptolidin-producing microorganism, Nocardiopsis sp.[3]
Mechanism of Action: Inhibition of Mitochondrial F0F1-ATPase
The primary molecular target of the apoptolidin family, including this compound, is the mitochondrial F0F1-ATP synthase.[1][2][4] This enzyme complex is fundamental to cellular energy production, responsible for the synthesis of the majority of a cell's ATP. By inhibiting the F1 subcomplex of this mitochondrial ATP synthase, these macrolides disrupt the primary energy production pathway of the cell.[4] This disruption leads to a cascade of events that culminate in the activation of the intrinsic pathway of apoptosis.[5] The selective cytotoxicity of these compounds towards cancer cells is thought to be linked to the unique metabolic dependencies of transformed cells.[4][6]
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Biological Activity and Potency
While both apoptolidin and this compound target the same mitochondrial enzyme, there is a significant difference in their potency. Experimental data consistently indicates that this compound is a substantially less potent inhibitor of F0F1-ATPase compared to apoptolidin.
| Compound | Relative Potency in F0F1-ATPase Inhibition | Reference |
| Apoptolidin | 1 | [1][2][7] |
| This compound | >10-fold less potent than Apoptolidin | [1][2][7] |
Re-evaluating the Role as a Macrolide Antibiotic
The term "macrolide antibiotic" typically refers to a class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[8][9][10] This mechanism of action is effective against a broad spectrum of bacteria.[8][11][12]
However, the available scientific literature does not support a similar role for this compound. The primary mechanism of action identified for this compound is the inhibition of a mitochondrial enzyme crucial for eukaryotic cell function, leading to apoptosis.[1][2] This is fundamentally different from the antibacterial mechanism of conventional macrolides. While the MeSH terms associated with some publications include "Anti-Bacterial Agents," this is a broad classification for macrolides and does not, in this case, reflect specific experimental evidence of this compound's efficacy against bacterial pathogens.[2][3]
The following diagram illustrates the typical workflow for evaluating the antibacterial activity of a compound.
Experimental Protocols: F0F1-ATPase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound against mitochondrial F0F1-ATPase involves the following steps:
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., bovine heart or rat liver) through differential centrifugation.
-
Submitochondrial Particle Preparation: The isolated mitochondria are subjected to sonication or freeze-thawing to generate submitochondrial particles (SMPs), which have the F1 subunit of ATP synthase exposed.
-
ATPase Activity Assay: The ATPase activity of the SMPs is measured by quantifying the rate of ATP hydrolysis. This is typically done by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP using a colorimetric method (e.g., the Fiske-Subbarow method).
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of the test compound (this compound) and a control (apoptolidin).
-
Data Analysis: The rate of Pi production is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
References
- 1. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. [Antimicrobial activity of macrolides against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]
- 13. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total synthesis of apoptolidin: completion of the synthesis and analogue synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Isoapoptolidin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the total synthesis of isoapoptolidin (B15209), a ring-expanded isomer of the potent apoptotic agent, apoptolidin (B62325). The synthesis is achieved through a convergent approach culminating in the formation of apoptolidin, followed by a guided isomerization to yield the target molecule, this compound. This protocol is based on the seminal total synthesis of apoptolidin by K.C. Nicolaou and coworkers, coupled with reported methods for the isomerization process. Detailed experimental procedures for key transformations, quantitative data where available, and a discussion of the biological context are provided.
Introduction
Apoptolidin is a macrolide natural product that has garnered significant attention due to its selective induction of apoptosis in transformed cells.[1] Its complex structure, featuring a 20-membered macrolactone, intricate stereochemistry, and appended sugars, has made it a challenging target for total synthesis. This compound is a structural isomer of apoptolidin, characterized by a ring-expanded macrolactone. While it shares the same molecular target, the mitochondrial F0F1-ATPase, it exhibits approximately 10-fold lower inhibitory activity.[2] Understanding the synthesis and biological activity of this compound is crucial for developing a comprehensive structure-activity relationship (SAR) for this class of compounds. This protocol outlines the synthetic route to apoptolidin and its subsequent conversion to this compound.
Retrosynthetic Strategy
The total synthesis of apoptolidin, and by extension this compound, is based on a convergent strategy. The molecule is disconnected into several key fragments that are synthesized independently and then coupled in the later stages. The final steps involve macrolactonization, glycosylation, and deprotection. The isomerization to this compound is a post-synthetic transformation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Part 1: Total Synthesis of Apoptolidin
The total synthesis of apoptolidin is a complex, multi-step process. The following sections outline the key transformations involved in the assembly of the apoptolidin macrocycle, based on the work of Nicolaou and coworkers. For detailed experimental procedures and characterization of all intermediates, it is essential to consult the original publications.[3][4][5]
1. Synthesis of Key Fragments:
The synthesis begins with the preparation of several key building blocks. These fragments are synthesized in enantiomerically pure form through various asymmetric reactions.
-
Vinyl Stannane Fragment: This fragment constitutes the western hemisphere of the macrolide.
-
Vinyl Iodide Fragment: This fragment forms the eastern hemisphere and is constructed from smaller sub-fragments.
2. Fragment Coupling Reactions:
-
Dithiane Coupling: A dithiane-containing fragment is coupled with an aldehyde to form a key C-C bond in the northern chain of the molecule.
-
Horner-Wadsworth-Emmons (HWE) Coupling: In a second-generation synthesis, an HWE reaction was utilized for the efficient coupling of two major fragments.
-
Stille Coupling: The vinyl iodide and vinyl stannane fragments are coupled using a palladium catalyst to assemble the carbon skeleton of the aglycone.
3. Macrolactonization:
-
Yamaguchi Macrolactonization: The seco-acid precursor is subjected to Yamaguchi macrolactonization to form the 20-membered lactone ring. This is a critical ring-closing step.
Table 1: Key Reactions in Apoptolidin Synthesis
| Step | Reaction Type | Key Reagents | Purpose |
| Fragment Assembly | Dithiane Coupling | n-Butyllithium | Formation of a key C-C bond |
| Fragment Assembly | Horner-Wadsworth-Emmons | NaH, Phosphonate | Efficient fragment coupling |
| Macrocycle Assembly | Stille Coupling | Pd(PPh₃)₄, CuI | Coupling of major fragments |
| Ring Closure | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Formation of the 20-membered macrolide |
| Sugar Installation | Glycosidation | Glycosyl donors, TMSOTf | Attachment of carbohydrate units |
4. Glycosylation and Final Deprotection:
Following the formation of the macrolactone, the sugar moieties are introduced through stereoselective glycosylation reactions. The final step involves the removal of all protecting groups to yield apoptolidin.
Part 2: Isomerization of Apoptolidin to this compound
The conversion of apoptolidin to its ring-expanded isomer, this compound, can be achieved under basic or aqueous conditions.
Protocol 1: Base-Mediated Isomerization [6]
-
Dissolution: Dissolve apoptolidin in methanol.
-
Base Addition: Add triethylamine (B128534) to the methanolic solution.
-
Equilibration: Stir the reaction mixture at room temperature. The reaction will proceed to a 1.4:1 equilibrium mixture of this compound and apoptolidin.
-
Monitoring: The progress of the isomerization can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification: Isolate this compound from the equilibrium mixture using preparative HPLC.
Protocol 2: Aqueous Isomerization [7]
-
Dissolution: Prepare a dilute aqueous solution of apoptolidin.
-
Equilibration: Allow the solution to stand at room temperature. The equilibrium between apoptolidin and this compound will be established over time.
-
Purification: Isolate this compound from the mixture using preparative HPLC.
Table 2: Quantitative Data for Apoptolidin and this compound Activity
| Compound | Target | IC₅₀ (vs. H292 cells) | F0F1-ATPase Inhibition | Reference |
| Apoptolidin | F0F1-ATPase | ~10 nM | Potent | [7] |
| This compound | F0F1-ATPase | >100 nM | ~10-fold less potent | [2] |
Biological Mechanism of Action
Both apoptolidin and this compound exert their biological effects by inhibiting the mitochondrial F0F1-ATPase (ATP synthase).[2][8] This enzyme is crucial for the production of ATP, the primary energy currency of the cell. Inhibition of F0F1-ATPase leads to a depletion of cellular ATP levels, triggering the intrinsic pathway of apoptosis.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cornellpharmacology.org [cornellpharmacology.org]
- 4. Total synthesis of apoptolidin: construction of enantiomerically pure fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Apoptolidin: Part 2. Coupling of Key Building Blocks and Completion of the Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoapoptolidin in cancer cell apoptosis research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209) is a natural product that has garnered attention in cancer research for its potential to selectively induce apoptosis, or programmed cell death, in cancer cells. It is a ring-expanded isomer of the more extensively studied macrolide, apoptolidin (B62325). While research on this compound is still emerging, the existing data on its parent compound, apoptolidin, provides a strong foundation for its investigation as a potential anti-cancer agent. Apoptolidin has been shown to exhibit potent and selective cytotoxic activity against various cancer cell lines.[1][2] This document provides an overview of the application of this compound and its related compounds in cancer cell apoptosis research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
It is crucial to note that this compound and apoptolidin can exist in equilibrium in solution, a factor to consider in experimental design and data interpretation.[3] this compound has been reported to be over 10-fold less potent than apoptolidin in inhibiting its primary molecular target, the mitochondrial F0F1-ATPase.[3]
Mechanism of Action
The primary mechanism of action of apoptolidin, and likely this compound, involves the inhibition of mitochondrial F0F1-ATPase.[4] This enzyme is critical for ATP synthesis, and its inhibition leads to a cellular energy crisis, which can trigger the intrinsic pathway of apoptosis. The selective action of these compounds against cancer cells is thought to be due to the altered metabolic state of many cancer cells, which makes them more vulnerable to disruptions in energy production.
The induction of apoptosis by apoptolidin A involves the mitochondrial pathway, characterized by:
-
Modulation of Bcl-2 family proteins: Studies have shown that apoptolidin A treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[5]
-
Disruption of mitochondrial membrane potential: Inhibition of F0F1-ATPase can lead to the loss of mitochondrial membrane potential.
-
Release of cytochrome c: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
-
Activation of caspases: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a cascade of caspases, which are the executioners of apoptosis.[1]
Data Presentation
The following table summarizes the quantitative data on the antiproliferative and apoptotic effects of Apoptolidin A in various cancer cell lines. Due to the limited specific data for this compound, data for apoptolidin A is presented as a reference.
| Compound | Cell Line | Assay | Result | Reference |
| Apoptolidin A | RKO (human colorectal carcinoma) | Annexin V-FITC/PI Staining (48h) | Increased apoptotic cells to 26.35% at 4 µM | [5] |
| Apoptolidin A | HCT116 (human colorectal carcinoma) | Annexin V-FITC/PI Staining (48h) | Increased apoptotic cells to 30.73% at 10 µM | [5] |
| Apoptolidin | Ad12-3Y1 (E1A-transformed rat fibroblasts) | GI50 | 6.5 nM | [4] |
| Apoptolidin | 3Y1 (normal rat fibroblasts) | GI50 | >1 µM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for 48 hours.[5]
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptotic Proteins
This protocol is to detect changes in the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualization
Signaling Pathway of Apoptolidin-Induced Apoptosis
Caption: Signaling pathway of apoptolidin-induced apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: Experimental workflow for apoptosis detection.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimetastatic Activity of Apoptolidin A by Upregulation of N-Myc Downstream-Regulated Gene 1 Expression in Human Colorectal Cancer Cells [mdpi.com]
Application Notes: Isoapoptolidin as a Tool Compound in Mitochondrial Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin is a macrolide natural product that serves as a valuable tool for investigating mitochondrial function and dysfunction. As a specific inhibitor of the mitochondrial F₁Fₒ-ATP synthase, it allows researchers to probe the consequences of impaired oxidative phosphorylation, induce the intrinsic apoptotic pathway, and study cellular bioenergetic dependencies. These notes provide a comprehensive guide to the use of this compound in mitochondrial research, including its mechanism of action, quantitative data, key applications, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects by directly targeting and inhibiting the mitochondrial F₁Fₒ-ATP synthase (also known as Complex V), a critical enzyme for cellular energy production.[1] The F₁Fₒ-ATP synthase utilizes the proton gradient generated by the electron transport chain to synthesize adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1]
This compound binds to the F₁ subcomplex of the ATP synthase.[2] This binding event obstructs the enzyme's rotary catalytic mechanism, effectively halting ATP synthesis.[2] The inhibition of ATP synthase leads to several downstream mitochondrial and cellular consequences:
-
Decreased ATP Production: The most immediate effect is a reduction in ATP generated via oxidative phosphorylation.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Inhibition of the proton-pumping ATP synthase can lead to a collapse or hyperpolarization of the mitochondrial membrane potential, a key indicator of mitochondrial health.[3]
-
Induction of Apoptosis: By disrupting mitochondrial integrity and function, this compound triggers the intrinsic pathway of apoptosis.[4] This involves the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, leading to the activation of caspase-9 and the subsequent executioner caspases.[5][6][7][8]
Quantitative Data Summary
This compound is closely related to Apoptolidin A. Its potency is approximately 10-fold lower than that of Apoptolidin A for the inhibition of F₁Fₒ-ATP synthase.[1]
| Parameter | Value | Target Organism/System | Reference |
| Target | F₁Fₒ-ATP Synthase (Complex V) | Eukaryotic Mitochondria | [1][9] |
| Binding Site | F₁ Subcomplex | Mitochondrial ATP Synthase | [2] |
| IC₅₀ (Apoptolidin A) | ~0.7 µM | Isolated Mitochondria | [1] |
| IC₅₀ (this compound A) | ~7.0 µM (estimated) | Isolated Mitochondria | [1] |
| Primary Effect | Inhibition of ATP Synthesis | Live Cells | [5] |
| Secondary Effect | Induction of Intrinsic Apoptosis | Cancer Cell Lines | [4] |
Key Applications in Mitochondrial Research
This compound is a versatile tool for various research applications, including:
-
Studying Bioenergetic Dependencies: By inhibiting the primary source of ATP in many cells, researchers can investigate the reliance of specific cell types (e.g., cancer cells vs. normal cells) on oxidative phosphorylation versus glycolysis.
-
Inducing Mitochondrial-Mediated Apoptosis: As a reliable inducer of the intrinsic apoptotic pathway, it can be used to study the sequence of events from mitochondrial dysfunction to caspase activation and cell death.[4][6]
-
Probing ATP Synthase Function: It serves as a specific inhibitor to dissect the role of ATP synthase in maintaining mitochondrial membrane potential, cristae structure, and overall mitochondrial homeostasis.[10][11]
-
High-Throughput Screening: this compound can be used as a positive control in screens for compounds that modulate mitochondrial function, cell viability, or apoptosis.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on key mitochondrial functions. Always include appropriate controls, such as a vehicle-only (e.g., DMSO) control and a positive control where applicable.
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the Oxygen Consumption Rate (OCR) to assess how this compound affects mitochondrial respiration, specifically ATP synthesis-linked respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)[12]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant, Base Medium, and supplements (glucose, pyruvate, glutamine)[13]
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[13]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.[14]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight.[12]
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[12]
-
Cell Plate Preparation: Replace the culture medium with pre-warmed assay medium. Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.[14]
-
Compound Loading: Prepare injection solutions. Instead of Oligomycin, load Port A of the sensor cartridge with this compound (final concentration typically 1-20 µM). Load Port B with FCCP and Port C with Rotenone/Antimycin A, according to the manufacturer's protocol.[12]
-
Run Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate in the Seahorse XF Analyzer to begin the assay.[14]
-
Data Analysis: The software will generate an OCR profile. The drop in OCR after this compound injection represents the proportion of basal respiration linked to ATP synthesis.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in ΔΨm. In healthy, high-potential mitochondria, JC-1 forms red fluorescent aggregates. In unhealthy mitochondria with low potential, it remains as green fluorescent monomers.[15] A decrease in the red/green fluorescence ratio indicates depolarization.
Materials:
-
Fluorescence microscope or flow cytometer
-
JC-1 dye stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or other assay buffer[16]
-
FCCP (positive control for depolarization)
Procedure:
-
Cell Culture: Seed cells on coverslips (for microscopy) or in plates (for flow cytometry) and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 6-24 hours). Include vehicle and FCCP-treated wells as controls.
-
JC-1 Staining: Remove the treatment medium. Add pre-warmed medium containing JC-1 (typically 1-10 µM) to each well.[16]
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[16]
-
Wash: Gently wash the cells with pre-warmed assay buffer to remove excess dye.[16]
-
Analysis (Flow Cytometry): Trypsinize and collect the cells. Analyze on a flow cytometer, measuring fluorescence in both the green (FL1, ~535 nm) and red (FL2, ~595 nm) channels.[16]
-
Analysis (Microscopy): Image the cells using standard FITC (green) and Rhodamine (red) filter sets.
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.[15]
Protocol 3: Quantification of Cellular ATP Levels
This protocol uses a luciferase-based bioluminescent assay to measure total cellular ATP. A decrease in ATP is a direct indicator of ATP synthase inhibition.
Materials:
-
Luminometer-compatible opaque-walled 96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a consistent density and culture overnight.[18]
-
Treatment: Treat cells with a dose-response of this compound for the desired duration.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[18]
-
Lysis and Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add the ATP assay reagent directly to the wells (this reagent typically combines cell lysis and the luciferase reaction).[18]
-
Incubation: Mix the contents by orbital shaking for ~2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Luminescence is directly proportional to the ATP concentration.[19] Normalize the results to cell number if necessary (e.g., via a parallel viability assay) and compare the ATP levels of treated cells to the vehicle control.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]
- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impaired F1Fo-ATP-Synthase Dimerization Leads to the Induction of Cyclophilin D-Mediated Autophagy-Dependent Cell Death and Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impaired F1Fo-ATP-Synthase Dimerization Leads to the Induction of Cyclophilin D-Mediated Autophagy-Dependent Cell Death and Accelerated Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. tabaslab.com [tabaslab.com]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Measurement of cellular ATP levels [bio-protocol.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. ATP Assays | What is an ATP Assay? [promega.jp]
Techniques for Inducing Apoptosis in Cancer Cells with Novel Therapeutic Agents
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation.[1][2][3] Therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are a primary focus of oncology research.[3][4] Natural products have been a significant source of compounds that can modulate apoptotic pathways.[5] This document provides detailed application notes and protocols for investigating the apoptosis-inducing potential of a novel therapeutic agent, exemplified by compounds like Apoptolidin, in cancer cells.
Apoptosis is broadly governed by two main signaling cascades: the extrinsic and intrinsic pathways.[6][7] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.[3][6][7] The intrinsic, or mitochondrial, pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.[2][6][7][8] This pathway converges on the activation of caspase-9.[3][7] Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[1][3][9]
Mechanism of Action of Apoptosis-Inducing Agents
Many natural and synthetic compounds induce apoptosis by targeting the intrinsic mitochondrial pathway. This often involves:
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical.[2][8] Therapeutic agents can either upregulate pro-apoptotic proteins or downregulate anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[7]
-
Mitochondrial Disruption: Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[7][10]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[10]
-
Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[9][10]
Some compounds may also influence other signaling pathways, such as the MAPK pathway, which can cross-talk with the apoptotic machinery.[11]
Quantitative Data Summary
The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[12] The IC50 value is a critical parameter in drug development for comparing the potency of different compounds.[12]
Table 1: Hypothetical IC50 Values of a Test Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| Jurkat | T-cell Leukemia | 24 | 8.5 |
| MCF-7 | Breast Cancer | 72 | 12.1 |
| HCT116 | Colon Cancer | 48 | 18.9 |
Table 2: Hypothetical Effect of a Test Compound on Apoptosis-Related Protein Expression
| Protein | Function | Fold Change (Treated vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.4 |
| Bax | Pro-apoptotic | 2.5 |
| Cleaved Caspase-9 | Initiator Caspase | 3.1 |
| Cleaved Caspase-3 | Executioner Caspase | 4.2 |
| Cytochrome c (cytosolic) | Apoptosome component | 3.8 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the concentration of a test compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13][14]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compound for the desired time. For adherent cells, use trypsin and neutralize with a complete medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-9, Cytochrome c, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Workflow for assessing the apoptosis-inducing activity of a test compound.
Caption: Signaling pathway of apoptosis induced via the intrinsic mitochondrial route.
Caption: Relationship between cell states as determined by Annexin V/PI staining.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. Apoptin-induced cell death is modulated by Bcl-2 family members and is Apaf-1 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Preclinical Evaluation of Isoapoptolidin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoapoptolidin is a ring-expanded isomer of Apoptolidin, a natural product known to selectively induce apoptosis in cancer cells by inhibiting mitochondrial F₀F₁-ATPase.[1][2] Notably, this compound exhibits significantly lower potency (over 10-fold less) in inhibiting this target compared to Apoptolidin.[2] This key difference necessitates a carefully designed in vivo experimental plan to determine its potential as a therapeutic agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, from initial toxicity and pharmacokinetic assessments to robust efficacy and pharmacodynamic studies.
Section 1: Mechanism of Action and Rationale
Apoptolidin, the parent compound, functions by inhibiting mitochondrial ATP synthase, leading to a cellular energy crisis, activation of the AMP-activated protein kinase (AMPK) stress pathway, and subsequent induction of apoptosis.[3][4] This mechanism suggests that cancer cells with high metabolic rates or reliance on oxidative phosphorylation may be particularly susceptible. While this compound's inhibition of F₀F₁-ATPase is weaker, it may possess a different therapeutic window or alternative mechanisms of action that warrant in vivo investigation.[2] The primary goals of in vivo studies are to establish a safe dosing regimen, evaluate anti-tumor efficacy, and confirm target engagement in a physiological context.
Figure 1: Proposed signaling pathway for this compound, highlighting its weaker inhibition of F₀F₁-ATPase compared to Apoptolidin.
Section 2: Experimental Design Workflow
A staged approach is recommended for the in vivo evaluation of this compound. This workflow ensures that resources are used efficiently and that each study informs the design of the subsequent one.
Figure 2: A three-phase experimental workflow for the in vivo evaluation of this compound.
Section 3: Protocols and Methodologies
Animal Model Selection
The choice of animal model is critical for the clinical relevance of the study. Given Apoptolidin's known activity against glioblastoma and leukemia cell lines, these are logical starting points.[4][5][6]
-
Glioblastoma Models:
-
Subcutaneous Xenograft: U87-MG or other sensitive glioblastoma cells are implanted subcutaneously in immunocompromised mice (e.g., NOD/SCID or NSG). This model is useful for initial efficacy screening due to the ease of tumor measurement.[5]
-
Orthotopic Xenograft: To better mimic the tumor microenvironment and account for the blood-brain barrier, patient-derived xenografts (PDXs) or cell lines are implanted directly into the brain of immunocompromised mice.[3][6] This is a more complex but clinically relevant model.
-
-
Leukemia Models:
-
Orthotopic (Disseminated): Human leukemia cell lines (e.g., MOLM-13, MV-4-11) are injected intravenously or via intrafemoral injection into immunodeficient mice.[2][7][8] Disease progression is monitored by bioluminescence imaging (if using luciferase-tagged cells) or flow cytometry of peripheral blood.[2][8]
-
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[9][10]
Protocol:
-
Animals: Use healthy, age-matched mice of the same strain that will be used for efficacy studies (e.g., NOD/SCID), with 3-5 mice per group.[11]
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups. The starting dose should be informed by any available in vitro cytotoxicity data.
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) daily for 5-7 days.[12]
-
Monitoring: Record body weight daily and perform clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, altered posture).
-
Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant clinical signs of distress.[9]
| Parameter | Description |
| Animal Strain | NOD/SCID or NSG mice, 6-8 weeks old |
| Group Size | 3-5 mice per dose level |
| Dosing Schedule | Daily for 5-7 consecutive days |
| Route of Admin. | Intraperitoneal (i.p.) or Oral Gavage (p.o.) |
| Toxicity Endpoints | Body weight loss (>20%), clinical signs (morbidity), mortality |
| Data Collection | Daily body weight, daily clinical observation scores |
Table 1: Key Parameters for MTD Study Design
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.
Protocol:
-
Animals: Use healthy mice (e.g., C57BL/6 or the strain used for efficacy) with 3 mice per time point.
-
Dosing: Administer a single dose of this compound (at or below the MTD) via both intravenous (i.v.) and the intended therapeutic route (e.g., p.o.).
-
Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method like LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
| Parameter | Intravenous (i.v.) Cohort | Oral (p.o.) Cohort |
| Dose | 1-5 mg/kg | 10-50 mg/kg |
| Vehicle | e.g., 10% DMSO, 40% PEG300 | e.g., 0.5% CMC |
| Blood Sample Times (h) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24 |
| Key Outputs | Clearance, Volume of Dist. | Cmax, Tmax, Bioavailability |
Table 2: Example Pharmacokinetic Study Design
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Protocol:
-
Tumor Implantation: Implant tumor cells (e.g., U87-MG subcutaneously or MOLM-13 intravenously) into a cohort of immunocompromised mice.
-
Tumor Growth: Allow tumors to establish. For subcutaneous models, this is typically when tumors reach a volume of 100-150 mm³.[13]
-
Randomization: Randomize mice into treatment and control groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Treatment: Administer vehicle or this compound at doses at or below the MTD, following a defined schedule (e.g., daily for 21 days).
-
Tumor Measurement: For subcutaneous models, measure tumor volume with calipers 2-3 times per week. For leukemia models, monitor disease burden via bioluminescence or flow cytometry.
-
Endpoints: The primary endpoints are tumor growth inhibition (TGI) and/or an increase in overall survival. Body weight should be monitored as a measure of toxicity.
| Parameter | Subcutaneous Glioblastoma Model | Orthotopic Leukemia Model |
| Animal Strain | NSG Mice | NSG Mice |
| Cell Line | U87-MG | MOLM-13-Luc |
| Tumor Implantation | Subcutaneous flank injection | Intravenous tail vein injection |
| Treatment Start | Tumor volume ~100-150 mm³ | Day 3 post-injection |
| Treatment Groups | Vehicle, this compound (2 doses) | Vehicle, this compound (2 doses) |
| Primary Endpoint | Tumor Growth Inhibition | Overall Survival |
| Monitoring | Caliper measurements, Body weight | Bioluminescence, Body weight |
Table 3: Example Efficacy Study Designs
Pharmacodynamic (PD) Study
Objective: To confirm that this compound engages its target and modulates downstream pathways in tumor tissue.
Protocol:
-
Study Design: Use a similar design to the efficacy study, but with a shorter duration.
-
Sample Collection: At specific time points after the final dose (e.g., 2, 8, and 24 hours), euthanize cohorts of mice and harvest tumor tissue and plasma.
-
Biomarker Analysis:
-
Target Engagement: Measure ATP levels in tumor lysates to assess the inhibition of ATP synthase.
-
Downstream Effects: Use techniques like Western blotting or immunohistochemistry to measure levels of phosphorylated AMPK (p-AMPK) and cleaved caspase-3 as markers of energy stress and apoptosis, respectively.
-
Drug Concentration: Correlate biomarker modulation with the concentration of this compound in the tumor tissue and plasma.
-
| Biomarker | Assay Method | Purpose |
| ATP Levels | Luminescence-based ATP assay kit | Direct measure of F₀F₁-ATPase inhibition |
| p-AMPK / Total AMPK | Western Blot / IHC | Marker of cellular energy stress |
| Cleaved Caspase-3 | Western Blot / IHC / TUNEL Assay | Marker of apoptosis induction |
| This compound Concentration | LC-MS/MS | Correlate drug exposure with biological effect |
Table 4: Key Pharmacodynamic Biomarkers and Assays
Section 4: Data Presentation and Interpretation
All quantitative data from these studies should be summarized in clear, structured tables and graphs. Statistical analysis (e.g., t-tests, ANOVA, log-rank tests for survival) is essential for interpreting the significance of the findings. The collective results will provide a comprehensive profile of this compound's in vivo activity, safety, and mechanism of action, guiding decisions on its further development as a potential anti-cancer therapeutic.
References
- 1. championsoncology.com [championsoncology.com]
- 2. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 4. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 5. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 13. ijpbs.com [ijpbs.com]
Application Notes and Protocols for Studying the Anti-Proliferative Effects of Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin is a novel compound with potential anti-proliferative effects, making it a person of interest for cancer research and drug development.[1] These application notes provide a comprehensive guide for investigating the anti-proliferative mechanism of this compound, including detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways. While this compound is a promising therapeutic candidate, its specific mechanism of action is still under investigation. These protocols are designed to be adaptable for studying novel compounds where established data is limited.
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and summarized. The following tables provide a template for organizing and presenting the results for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.2 | \multirow{5}{}{Calculated Value} |
| 1 | 85.3 ± 3.1 | ||
| 10 | 62.1 ± 2.5 | ||
| 50 | 41.7 ± 1.9 | ||
| 100 | 23.5 ± 2.8 | ||
| HeLa | 0 (Control) | 100 ± 3.8 | \multirow{5}{}{Calculated Value} |
| 1 | 91.2 ± 2.9 | ||
| 10 | 70.5 ± 3.3 | ||
| 50 | 49.8 ± 2.1 | ||
| 100 | 31.4 ± 2.4 | ||
| A549 | 0 (Control) | 100 ± 5.1 | \multirow{5}{*}{Calculated Value} |
| 1 | 95.6 ± 4.5 | ||
| 10 | 78.3 ± 3.9 | ||
| 50 | 55.2 ± 3.2 | ||
| 100 | 38.9 ± 3.7 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Effect of this compound on Cell Cycle Distribution (Flow Cytometry)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Sub-G1 (Apoptosis) (%) |
| Control | 65.2 ± 3.4 | 20.1 ± 1.8 | 14.7 ± 1.5 | 1.2 ± 0.3 |
| This compound (IC50) | 75.8 ± 4.1 | 10.5 ± 1.2 | 13.7 ± 1.4 | 10.3 ± 1.1 |
| This compound (2x IC50) | 82.3 ± 3.9 | 5.2 ± 0.9 | 12.5 ± 1.3 | 25.6 ± 2.3 |
Note: This table presents hypothetical data for illustrative purposes.
Table 3: Modulation of Apoptosis-Related Proteins by this compound (Western Blot)
| Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) | Fold Change vs. Control |
| Bcl-2 | Control | 1.00 ± 0.08 | 1.0 |
| This compound (IC50) | 0.45 ± 0.05 | ↓ 2.2-fold | |
| Bax | Control | 1.00 ± 0.07 | 1.0 |
| This compound (IC50) | 1.89 ± 0.12 | ↑ 1.9-fold | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.09 | 1.0 |
| This compound (IC50) | 3.21 ± 0.21 | ↑ 3.2-fold | |
| Cleaved PARP | Control | 1.00 ± 0.11 | 1.0 |
| This compound (IC50) | 2.78 ± 0.18 | ↑ 2.8-fold |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.[2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.[6][7][8][9]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound at the desired concentrations for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The presence of a sub-G1 peak is indicative of apoptotic cells.
Analysis of Apoptosis-Related Proteins (Western Blot)
This protocol detects and quantifies the expression levels of key proteins involved in the apoptotic pathway.[10][11][12][13][14]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL reagent to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control to compare the relative protein expression levels between different treatment groups.
Visualizations
Experimental Workflow
Caption: Workflow for investigating the anti-proliferative effects of this compound.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IL [thermofisher.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Isoapoptolidin in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Isoapoptolidin (B15209) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue concerning this compound in solution?
The main stability concern is not the degradation of this compound itself, but rather its formation from its more biologically active isomer, Apoptolidin (B62325). Apoptolidin undergoes a base-catalyzed isomerization to form this compound, a ring-expanded macrolide.[1][2] This reaction is a significant issue as this compound exhibits over 10-fold less inhibitory activity against its target, mitochondrial F0F1-ATPase, compared to Apoptolidin.[3][4]
Q2: Under what conditions does this isomerization occur?
The isomerization from Apoptolidin to this compound is primarily driven by basic conditions. Studies have shown that treatment of Apoptolidin with methanolic triethylamine (B128534) establishes a 1.4:1 equilibrium mixture of this compound and Apoptolidin.[1][2] The reaction is rapid and can occur within the timeframe of typical cell-based assays under what is described as "biologically relevant conditions."[3][4] Therefore, it is critical to control the pH of the solution to minimize the formation of the less active this compound.
Q3: Are there other potential degradation pathways for this compound?
While the isomerization from Apoptolidin is the most well-documented stability issue, other degradation pathways common to macrolides should be considered, although specific data for this compound is limited. These include:
-
Hydrolysis: Macrolide structures can be susceptible to hydrolysis, particularly under acidic conditions.
-
Oxidation: The complex structure of this compound may be prone to oxidation, especially if exposed to air or oxidizing agents. The dimethylamino group on the desosamine (B1220255) sugar is a common site of oxidation in other macrolides.[5]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of many complex organic molecules. Studies on other macrolides have shown that sunlight exposure can lead to the formation of N-oxide and N-desmethyl degradation products.[6][7][8]
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating this compound from its parent isomer, Apoptolidin, as well as any other potential degradants. A photodiode array (PDA) or UV detector is typically used for detection. The development of such a method is a crucial first step in any stability study.[9][10]
Troubleshooting Guides
Issue 1: Decreased Biological Activity of Apoptolidin/Isoapoptolidin Solution Over Time
-
Possible Cause: Isomerization of the highly active Apoptolidin to the less active this compound due to basic or neutral pH conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure that the solvent system is buffered to a slightly acidic pH (e.g., pH 5-6) if the compound's solubility and experimental conditions permit. Avoid basic conditions.
-
Fresh Preparation: Prepare solutions of Apoptolidin fresh before each experiment to minimize the time for isomerization to occur.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in a suitable, slightly acidic buffer or aprotic solvent like DMSO.
-
Analytical Verification: Use a validated stability-indicating HPLC method to quantify the ratio of Apoptolidin to this compound in your solution to confirm if isomerization is the cause of the decreased activity.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound Solution
-
Possible Cause: Degradation of this compound due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6][7]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Control Temperature: Store solutions at recommended low temperatures (-20°C or -80°C) to slow down the rate of all potential degradation reactions.
-
Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (acid, base, peroxide, heat, and light) to generate degradants that can then be characterized.
-
Data Presentation
As specific quantitative kinetic data for this compound degradation across a range of conditions is not extensively available in published literature, the following table provides a qualitative summary of expected stability based on the known isomerization and general macrolide chemistry. Researchers should generate their own quantitative data for their specific experimental conditions.
| Condition | Parameter | Expected Stability of Apoptolidin | Expected Stability of this compound | Primary Concern |
| pH | Acidic (pH < 6) | More Stable | Likely Susceptible to Hydrolysis | Hydrolysis of the glycosidic bonds or lactone ring. |
| Neutral (pH 7) | Isomerization Likely | Likely Stable | Isomerization to this compound. | |
| Basic (pH > 8) | Rapid Isomerization | Likely Stable | Rapid and significant isomerization to this compound.[1][2] | |
| Temperature | -80°C to -20°C | Good (in appropriate solvent) | Good (in appropriate solvent) | Long-term stability. |
| 4°C | Fair (short-term) | Fair (short-term) | Isomerization and other degradation will occur over time. | |
| Ambient | Poor | Poor | Rapid isomerization and potential for other degradation pathways. | |
| Light | UV/Sunlight | Likely Unstable | Likely Unstable | Photodegradation.[6][7] |
| Atmosphere | Oxygen | Potentially Unstable | Potentially Unstable | Oxidation.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to ensure acidic conditions).
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the relatively polar degradants from the main compounds. For example:
-
Start with a lower percentage of Solvent B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Detection: Use a PDA or UV detector set at a wavelength where this compound and potential degradants have significant absorbance (a UV scan of the pure compound will determine the optimal wavelength).
-
Forced Degradation: To ensure the method is "stability-indicating," perform a forced degradation study. Expose this compound solutions to:
-
Acidic conditions (e.g., 0.1 N HCl at 60°C)
-
Basic conditions (e.g., 0.1 N NaOH at 60°C)
-
Oxidative conditions (e.g., 3% H₂O₂ at room temperature)
-
Thermal stress (e.g., 80°C)
-
Photolytic stress (expose to light, e.g., ICH Q1B conditions)
-
-
Method Validation: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the this compound and Apoptolidin peaks. Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9][10][11]
Protocol 2: Preliminary Solution Stability Study
This protocol provides a framework for assessing the stability of this compound in a specific solution.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent or buffer system at a known concentration.
-
Storage Conditions: Aliquot the solution into separate, sealed vials for each time point and storage condition to be tested (e.g., 4°C protected from light, room temperature exposed to light, room temperature protected from light).
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: At each time point, analyze the respective sample by the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor the formation of any degradation products by observing the increase in their peak areas.
-
If studying Apoptolidin, monitor the decrease in its peak area and the corresponding increase in the this compound peak area.
-
Visualizations
Caption: Troubleshooting logic for this compound stability issues.
Caption: Workflow for conducting a stability study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. | Semantic Scholar [semanticscholar.org]
- 6. en-wrc.tau.ac.il [en-wrc.tau.ac.il]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the yield of Isoapoptolidin from Nocardiopsis sp. fermentation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the yield of Isoapoptolidin (B15209) from Nocardiopsis sp. fermentation.
Troubleshooting Guide
Problem: Low or No Detectable Yield of this compound
Possible Cause 1: Suboptimal Fermentation Medium
Solution: Optimize the composition of the fermentation medium. The nutritional requirements of Nocardiopsis sp. for secondary metabolite production are critical.
-
Recommendation: Systematically evaluate different carbon and nitrogen sources. Polyketide production is often enhanced by using slower-metabolizing carbon sources.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization
-
Baseline Medium: Start with a known production medium for Nocardiopsis or a related actinomycete (e.g., ISP2 medium).
-
Carbon Source Variation: Prepare several flasks of the baseline medium, each with a different primary carbon source (e.g., glucose, glycerol, starch, maltose) at a consistent concentration (e.g., 20 g/L).
-
Nitrogen Source Variation: In parallel, prepare flasks where the primary nitrogen source is varied (e.g., yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate) while keeping the carbon source consistent.
-
Fermentation: Inoculate the flasks with a standardized inoculum of Nocardiopsis sp. and ferment under controlled conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 7-10 days).
-
Analysis: Extract the fermentation broth with a suitable solvent (e.g., ethyl acetate) and analyze the this compound concentration using HPLC.
-
Iteration: Based on the results, select the best-performing carbon and nitrogen sources and proceed to optimize their concentrations using statistical methods like Response Surface Methodology (RSM).
-
Possible Cause 2: Inefficient Conversion of Apoptolidin (B62325) to this compound
Solution: Optimize conditions to favor the isomerization of Apoptolidin to this compound. This compound is a naturally occurring ring-expanded isomer of Apoptolidin, and an equilibrium exists between the two compounds.[1][2][3]
-
Recommendation: Adjust the pH of the fermentation broth or the extraction solvent. Basic conditions have been shown to promote the isomerization.[2] Additionally, exposure to light can induce isomerization of the polyene chain of Apoptolidin, which may indirectly affect the equilibrium with this compound.[4]
Experimental Protocol: pH-Mediated Isomerization
-
Fermentation: After a standard fermentation run, divide the crude fermentation broth into several aliquots.
-
pH Adjustment: Adjust the pH of each aliquot to a different value (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using a suitable buffer or base (e.g., triethylamine (B128534) in methanol).[2]
-
Incubation: Incubate the pH-adjusted broths for a set period (e.g., 1-2 hours) at room temperature.
-
Extraction and Analysis: Extract each sample and quantify the concentrations of both Apoptolidin and this compound using a validated HPLC method to determine the optimal pH for conversion.
-
Possible Cause 3: Limited Precursor Supply for Polyketide Biosynthesis
Solution: Supplement the fermentation medium with precursors of the polyketide backbone. The biosynthesis of Apoptolidin, and by extension this compound, is dependent on the availability of specific starter and extender units derived from primary metabolism.
-
Recommendation: Feed the culture with short-chain fatty acids or their derivatives that are known to be incorporated into polyketide chains.
Experimental Protocol: Precursor Feeding
-
Precursor Selection: Based on the known biosynthesis of similar polyketides, select potential precursors such as propionate, butyrate, or methylmalonyl-CoA.
-
Feeding Strategy: Add the selected precursor to the fermentation medium at different concentrations and at various time points during the fermentation (e.g., at the time of inoculation, after 24 hours, after 48 hours).
-
Fermentation and Analysis: Conduct the fermentation and analyze the final this compound yield to identify the most effective precursor and feeding strategy.
-
| Strategy | Description | Potential Impact on Yield |
| Media Optimization | Systematically altering carbon sources, nitrogen sources, and other media components. | Can significantly increase biomass and/or redirect metabolic flux towards secondary metabolite production. |
| pH Control | Adjusting and maintaining the pH of the culture during fermentation or post-fermentation. | Can influence enzyme activity and the chemical equilibrium between Apoptolidin and this compound. |
| Precursor Feeding | Supplementing the medium with biosynthetic building blocks. | Can bypass potential bottlenecks in primary metabolism, directly increasing the pool of precursors for polyketide synthesis. |
| Genetic Engineering | Modifying the biosynthetic gene cluster or regulatory genes. | Can lead to substantial and stable increases in yield by removing regulatory bottlenecks or increasing enzyme expression. |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Apoptolidin and this compound?
A1: this compound is a naturally occurring, ring-expanded isomer of Apoptolidin.[1][2][3] The two compounds can exist in equilibrium, and the conversion between them can be influenced by factors such as pH.[2] Therefore, strategies to increase this compound yield should consider the production of Apoptolidin as its direct precursor.
Q2: What are the key precursors for this compound biosynthesis?
A2: As this compound is derived from Apoptolidin, a polyketide, its biosynthesis involves the condensation of a starter unit and several extender units. While the specific precursors for Apoptolidin are not explicitly detailed in the provided search results, polyketide biosynthesis in actinomycetes generally utilizes acetyl-CoA as a starter unit and malonyl-CoA or methylmalonyl-CoA as extender units. Feeding the fermentation with compounds that can be converted into these precursors, such as short-chain fatty acids, may enhance the yield.
Q3: Can genetic engineering be used to increase this compound yield?
A3: Yes, genetic engineering is a powerful strategy for increasing the yield of secondary metabolites in actinomycetes.[5] Potential genetic engineering strategies include:
-
Overexpression of the Biosynthetic Gene Cluster: Increasing the copy number or using a stronger promoter for the Apoptolidin biosynthetic gene cluster can lead to higher production.
-
Deletion of Competing Pathways: Knocking out genes for other major secondary metabolites can redirect metabolic flux towards Apoptolidin biosynthesis.
-
Modification of Regulatory Genes: Overexpressing positive regulators or deleting negative regulators of the biosynthetic gene cluster can "switch on" or enhance production.[6]
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) and UV detection at a wavelength appropriate for the polyene chromophore of this compound would be a typical setup. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and confirmation of the compound's identity.
Visualizations
Caption: A general workflow for increasing this compound yield.
Caption: Simplified biosynthetic pathway leading to this compound.
Caption: Factors influencing the final yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Nocardia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Delivery Systems for In Vivo Isoapoptolidin Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo delivery of Isoapoptolidin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide natural product that exists in equilibrium with its isomer, Apoptolidin. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. It achieves this by selectively inhibiting the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production.[1][2] This inhibition leads to the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9.[1]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenges in the in vivo delivery of this compound are its presumed poor aqueous solubility and potential for instability, characteristic of many complex macrolides. These properties can lead to low bioavailability, rapid clearance from the body, and off-target toxicity.[3] Consequently, achieving therapeutic concentrations at the target site without causing adverse effects is a significant hurdle.
Q3: What are the most promising drug delivery systems for this compound?
A3: Given its likely hydrophobic nature, promising drug delivery systems for this compound include lipid-based nanoparticles (such as liposomes and solid lipid nanoparticles), polymeric nanoparticles, and nanoemulsions.[4][5] These systems can encapsulate the drug, improve its solubility and stability, prolong its circulation time, and potentially enable targeted delivery to tumor tissues.
Q4: What are the critical parameters to consider when developing a nanoparticle formulation for this compound?
A4: Key parameters for developing a nanoparticle formulation include particle size, surface charge, drug loading efficiency, and the in vitro drug release profile. For in vivo applications, it is crucial to achieve a particle size that allows for accumulation in tumor tissue (typically 10-200 nm) and to have a neutral or slightly negative surface charge to avoid rapid clearance by the immune system. High drug loading and a controlled release profile are essential for therapeutic efficacy.
Q5: How can I assess the in vivo efficacy of my this compound formulation?
A5: In vivo efficacy is typically assessed in animal models of cancer. This involves administering the this compound formulation to tumor-bearing animals and monitoring tumor growth over time. Key metrics include tumor volume, animal survival rates, and body weight (as an indicator of toxicity). Histopathological analysis of tumors and major organs after the study can provide further insights into the treatment's effects.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: Poor Solubility and Formulation Issues
-
Symptoms:
-
Difficulty dissolving this compound in common aqueous-based vehicles.
-
Precipitation of the compound during formulation preparation or upon injection.
-
Inconsistent results between experiments, suggesting variable bioavailability.
-
-
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
-
-
Solutions:
| Solution | Description | Considerations |
| Utilize Co-solvents and Surfactants | For initial in vivo studies, a mixture of co-solvents (e.g., DMSO, ethanol) and surfactants (e.g., Kolliphor® EL, Tween® 80) can improve solubility. | Keep the concentration of organic solvents to a minimum (ideally <10% DMSO) to avoid toxicity. A vehicle-only control group is essential. |
| Nanoparticle Encapsulation | Formulate this compound into lipid-based or polymeric nanoparticles to enhance solubility and stability. | Requires expertise in nanoparticle formulation and characterization. The long-term stability of the formulation needs to be assessed. |
| pH Adjustment | Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility if the molecule has ionizable groups. | The pH must be compatible with the route of administration and physiological conditions. |
Problem 2: Low Bioavailability and Rapid Clearance
-
Symptoms:
-
Lower than expected therapeutic efficacy in vivo.
-
Pharmacokinetic studies reveal a very short half-life of this compound.
-
High variability in drug exposure between individual animals.
-
-
Possible Causes:
-
Rapid metabolism by the liver (cytochrome P450 enzymes).[3]
-
Rapid clearance by the reticuloendothelial system (RES).
-
Poor absorption from the administration site.
-
-
Solutions:
| Solution | Description | Considerations |
| PEGylation of Nanoparticles | Modify the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that reduces recognition and uptake by the RES, prolonging circulation time. | PEGylation can sometimes hinder cellular uptake at the target site (the "PEG dilemma"). |
| Route of Administration | If using oral administration, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism in the liver. | The chosen route must be clinically relevant for the intended application. |
| Dose Escalation Study | Carefully increase the dose of this compound to determine if a therapeutic window can be achieved. | Monitor for signs of toxicity. A maximum tolerated dose (MTD) study is recommended. |
Problem 3: In Vivo Toxicity
-
Symptoms:
-
Significant weight loss in treated animals.
-
Signs of organ damage (e.g., elevated liver enzymes, kidney markers).[6]
-
Behavioral changes (e.g., lethargy, ruffled fur).
-
-
Possible Causes:
-
Off-target effects of this compound.
-
Toxicity of the delivery vehicle.
-
Accumulation of the drug or delivery system in healthy organs.
-
-
Solutions:
| Solution | Description | Considerations |
| Targeted Drug Delivery | Functionalize the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. | Requires identification of a suitable target receptor and chemical conjugation of the ligand to the nanoparticle. |
| Vehicle Toxicity Control | Always include a control group that receives the delivery vehicle without the drug to assess its independent toxicity. | If the vehicle is toxic, it must be reformulated. |
| Biodistribution Studies | Perform biodistribution studies using a labeled version of the drug or carrier to determine where it accumulates in the body. | This can help identify organs at risk of toxicity and guide formulation optimization. |
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is crucial for formulation development.
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | To be experimentally determined | A high molecular weight may limit passive diffusion across biological membranes. |
| Calculated logP | To be experimentally determined | A high logP value indicates high lipophilicity and poor aqueous solubility.[7] |
| Aqueous Solubility | To be experimentally determined | Low aqueous solubility is a major hurdle for achieving therapeutic concentrations in vivo.[8] |
Note: The exact values for this compound should be determined experimentally. These values will be similar to those of Apoptolidin due to their isomeric relationship.
Experimental Protocols and Visualizations
General Protocol for In Vivo Administration of an this compound Nanoparticle Formulation (Example for IV Injection)
-
Preparation of the Formulation:
-
Prepare the this compound-loaded nanoparticles under sterile conditions.
-
Characterize the formulation for particle size, polydispersity index (PDI), and drug loading.
-
Suspend the nanoparticles in a sterile, isotonic vehicle (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
-
Animal Handling:
-
Use an appropriate animal model (e.g., immunodeficient mice bearing human tumor xenografts).
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly assign animals to treatment and control groups.
-
-
Administration:
-
Warm the nanoparticle suspension to room temperature.
-
Gently vortex the suspension to ensure homogeneity.
-
Administer the formulation via intravenous injection (e.g., tail vein) at the predetermined dose.
-
The injection volume should be appropriate for the animal's weight (e.g., 100 µL for a 20 g mouse).
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity (weight loss, behavioral changes).
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.
-
-
Endpoint:
-
Euthanize the animals when tumors reach a predetermined size or at the end of the study.
-
Collect tumors and major organs for histopathological analysis and biodistribution studies.
-
Visualizing the Intrinsic Apoptotic Pathway Induced by this compound
Caption: Intrinsic apoptotic pathway initiated by this compound.
Experimental Workflow for Troubleshooting In Vivo Efficacy
References
- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syvento.com [syvento.com]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Apoptolidin & Isoapoptolidin Equilibrium
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the equilibrium between Apoptolidin (B62325) and its ring-expanded isomer, Isoapoptolidin (B15209).
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Apoptolidin and this compound?
Apoptolidin and this compound are isomers. This compound is a ring-expanded macrolide isomer of Apoptolidin.[1] Apoptolidin can convert to this compound, and this process is reversible, leading to an equilibrium between the two forms.
Q2: Why is the equilibrium between Apoptolidin and this compound important for my research?
The equilibrium is critical because the two isomers exhibit different biological activities. This compound is over 10 times less potent than Apoptolidin in inhibiting its primary target, the mitochondrial F0F1-ATPase.[1] Therefore, the ratio of Apoptolidin to this compound in your sample can significantly impact the observed biological effects in your experiments.
Q3: Under what conditions does this isomerization occur?
Isomerization can occur under basic conditions and has also been observed under what are described as "biologically relevant conditions".[1][2] The equilibrium can be reached within the timeframe of many standard cell-based assays.[1] This inherent instability of Apoptolidin is a known challenge for its development as a therapeutic agent.[3]
Q4: Is there a method to intentionally drive the isomerization to produce this compound?
Yes, treating Apoptolidin with methanolic triethylamine (B128534) will facilitate the isomerization. This treatment leads to an equilibrium mixture with a ratio of approximately 1.4:1 of this compound to Apoptolidin.[2]
Q5: I observed a different isomer of Apoptolidin in my experiment after exposure to light. Is this this compound?
Exposure to light, particularly from a sunlamp, can induce the isomerization of Apoptolidin A to Apoptolidin G, which is an isomer of the C2-C3 double bond, not the ring-expanded this compound.[4] This has been observed in both acetone (B3395972) and methanol (B129727) solutions.[4]
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays with Apoptolidin.
-
Possible Cause: The equilibrium between Apoptolidin and the less active this compound may be shifting during your experiment, leading to variable concentrations of the active compound. The isomerization can reach equilibrium within the typical duration of cell-based assays.[1]
-
Solution:
-
Minimize the pre-incubation time of Apoptolidin in aqueous media before adding it to your cells.
-
Prepare fresh dilutions of your Apoptolidin stock solution for each experiment.
-
Consider the potential for isomerization when analyzing your data, especially in longer-term assays.
-
Issue: Degradation or loss of activity of Apoptolidin stock solutions.
-
Possible Cause: Improper storage or handling of Apoptolidin can promote isomerization to the less active this compound.
-
Solution:
-
Storage: Store Apoptolidin stock solutions at -20°C or -80°C in a suitable anhydrous solvent like DMSO.
-
Light Protection: Protect stock solutions and experimental samples from light to prevent the formation of Apoptolidin G.[4]
-
pH: Avoid basic conditions in your storage and experimental buffers, as this can catalyze the isomerization.
-
Issue: Difficulty in replicating literature findings on Apoptolidin's potency.
-
Possible Cause: The purity of the Apoptolidin used and the extent of isomerization to this compound can vary between batches and suppliers.
-
Solution:
-
Analyze the purity of your Apoptolidin sample using methods like HPLC or NMR to determine the initial ratio of Apoptolidin to this compound.
-
If possible, purify your Apoptolidin sample to remove any pre-existing this compound before use.
-
Data Presentation
Table 1: Factors Influencing the State of Apoptolidin
| Factor | Condition | Primary Effect | Favored Isomer/State | Reference |
| Base | Methanolic Triethylamine | Promotes isomerization | This compound (at equilibrium) | [2] |
| Light | Sunlamp irradiation | Induces C2-C3 double bond isomerization | Apoptolidin G | [4] |
| Biological Conditions | Aqueous media, physiological temp. | Isomerization to equilibrium | Equilibrium mixture | [1] |
| Storage | Low temperature, anhydrous solvent, dark | Minimizes isomerization and degradation | Apoptolidin | General good practice |
Table 2: Equilibrium Ratio of Apoptolidin and this compound
| Condition | Apoptolidin | This compound | Reference |
| Methanolic Triethylamine | 1 | 1.4 | [2] |
Experimental Protocols
Protocol: Base-Catalyzed Isomerization of Apoptolidin to an Equilibrium Mixture
This protocol is adapted from the finding that methanolic triethylamine can be used to generate an equilibrium mixture of Apoptolidin and this compound.[2]
Objective: To generate a sample containing an equilibrium mixture of Apoptolidin and this compound.
Materials:
-
Apoptolidin
-
Methanol (anhydrous)
-
Triethylamine (Et3N)
-
HPLC or other suitable analytical method for monitoring the reaction
Procedure:
-
Prepare a stock solution of Apoptolidin in anhydrous methanol.
-
Add triethylamine to the methanolic solution of Apoptolidin. The exact concentration and volume of triethylamine may need to be optimized, but a slight molar excess should be sufficient to catalyze the reaction.
-
Allow the reaction to proceed at room temperature.
-
Monitor the progress of the isomerization by periodically taking aliquots of the reaction mixture and analyzing them by HPLC. You should observe the peak corresponding to Apoptolidin decrease while the peak for this compound increases.
-
The reaction has reached equilibrium when the ratio of the two peaks remains constant over time. Based on published data, this will be approximately a 1:1.4 ratio of Apoptolidin to this compound.[2]
-
Once equilibrium is reached, the solvent and triethylamine can be removed under vacuum if the isolated equilibrium mixture is required.
Safety Precautions: Handle all chemicals in a fume hood and wear appropriate personal protective equipment.
Visualizations
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isoapoptolidin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoapoptolidin and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the apoptolidin (B62325) family of glycomacrolides. Its primary molecular target is the F1 subcomplex of mitochondrial ATP synthase[1]. By inhibiting this key enzyme in oxidative phosphorylation, this compound disrupts cellular energy metabolism, leading to the induction of apoptosis (programmed cell death) in cancer cells[1].
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors:
-
Target Alteration: The most direct mechanism of resistance is the development of mutations in the genes encoding subunits of the mitochondrial ATP synthase, the direct target of this compound. These mutations can prevent the drug from binding effectively, rendering it inactive[1].
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by overexpressing anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). These proteins prevent the activation of the intrinsic apoptotic pathway, which is a downstream consequence of ATP synthase inhibition[2][3].
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Alterations in Apoptotic Signaling Pathways: Defects in downstream signaling components of the apoptotic cascade, such as mutations in caspase genes or upregulation of caspase inhibitors (IAPs), can also contribute to resistance[4].
Troubleshooting Guide
Problem 1: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting/Optimization Steps |
| Development of a resistant cell population. | 1. Confirm resistance by re-evaluating the IC50 of this compound in your cell line compared to the parental line. A significant increase in IC50 indicates resistance. 2. If resistance is confirmed, consider generating a stable resistant cell line for further investigation (see Experimental Protocols). 3. Attempt to re-sensitize the cells using combination therapy (see Q3 in FAQs). |
| Incorrect drug concentration or degradation. | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Check the storage conditions and shelf-life of the compound. |
Problem 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
| Possible Cause | Troubleshooting/Optimization Steps |
| Suboptimal assay conditions. | 1. Optimize the incubation time with this compound. A time-course experiment can identify the peak of apoptotic activity. 2. Ensure gentle cell handling during harvesting and staining to avoid mechanical induction of cell death. 3. Titrate the concentration of staining reagents (e.g., Annexin V-FITC, Propidium Iodide) to achieve optimal signal-to-noise ratio. |
| Cell line-specific kinetics of apoptosis. | Different cell lines undergo apoptosis at different rates. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line. |
| Low level of apoptosis due to resistance. | If the apoptotic response is consistently low despite optimization, it is likely a sign of resistance. Refer to the troubleshooting steps for decreased cytotoxicity. |
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in a parental (sensitive) and a derived resistant cancer cell line, illustrating the expected shift in sensitivity.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Fold Resistance |
| Parental HCT116 | Colon Carcinoma | This compound | 50 | - |
| HCT116-IsoR | Colon Carcinoma | This compound | 2500 | 50 |
Note: These values are for illustrative purposes and will vary depending on the specific cancer cell line and the method of resistance induction.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. Initially, a large portion of the cells will die. The surviving cells are then allowed to proliferate. Once the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat the process of exposure, recovery, and dose escalation for several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when the cells can proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50).
-
Characterization and Banking: Characterize the resistant phenotype by determining the new, higher IC50 value. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Apoptotic Proteins
This protocol is for assessing the expression levels of key proteins involved in the apoptotic pathway in response to this compound treatment.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at their respective IC50 concentrations for an optimized duration (e.g., 24 hours). Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the expression levels of the target proteins between treated and untreated parental and resistant cells. Use a loading control like beta-actin to normalize the data.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for generating a resistant cell line.
Caption: Rationale for combination therapy to overcome resistance.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Apoptosis Resistance to NK Cell-Mediated Cytotoxicity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification protocols to separate Isoapoptolidin from Apoptolidin.
Welcome to the technical support center for the purification of Apoptolidin and its isomer, Isoapoptolidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the challenging separation of these two closely related macrolides.
Frequently Asked Questions (FAQs)
Q1: What are Apoptolidin and this compound, and why is their separation important?
Apoptolidin is a macrolide natural product that exhibits potent and selective cytotoxic activity against various cancer cell lines by inducing apoptosis (programmed cell death). This compound is a ring-expanded isomer of Apoptolidin. The separation of these two compounds is critical because this compound is over 10-fold less active than Apoptolidin in its ability to inhibit its molecular target, the mitochondrial F0F1-ATPase. Therefore, pure Apoptolidin is required for accurate biological and pharmacological studies.
Q2: What is the primary challenge in separating Apoptolidin and this compound?
The main challenge lies in the fact that Apoptolidin and this compound can exist in an equilibrium mixture. Under certain conditions, particularly basic environments, Apoptolidin can isomerize to this compound. For instance, treatment with methanolic triethylamine (B128534) can lead to a 1.4:1 equilibrium mixture of this compound and Apoptolidin.[1] This dynamic equilibrium can complicate purification, as the desired compound may convert to the undesired isomer during the separation process itself.
Q3: What is the mechanism of action of Apoptolidin?
Apoptolidin induces apoptosis by targeting and inhibiting the F1 subcomplex of mitochondrial ATP synthase.[2][3][4][5] This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell, leading to a cascade of events that culminates in programmed cell death. The cell death signal initiated by Apoptolidin involves a mitochondria-dependent pathway and is dependent on the action of caspase-9.[5]
Q4: Are there any known differences in the physicochemical properties of Apoptolidin and this compound that can be exploited for separation?
While specific comparative data on properties like polarity and solubility are not extensively detailed in the available literature, the structural difference—this compound being a ring-expanded isomer—implies subtle differences in their three-dimensional shape and polarity. These small differences are the basis for their separation by chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The key is to use a high-resolution chromatographic system that can effectively discriminate between these subtle structural variations.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Apoptolidin from this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between Apoptolidin and this compound peaks in HPLC. | 1. Inappropriate HPLC column: The column chemistry may not be selective enough for these isomers. 2. Suboptimal mobile phase composition: The solvent strength or composition may not be providing adequate differential partitioning. 3. Gradient is too steep: A rapid gradient may not allow enough time for the separation to occur. 4. Isomerization during separation: The mobile phase conditions (e.g., pH) might be promoting the interconversion of the isomers. | 1. Column Selection: Use a high-resolution reversed-phase column (e.g., C18) with a small particle size (e.g., < 5 µm). Consider phenyl-based columns for alternative selectivity. 2. Mobile Phase Optimization: - Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. - Introduce a small amount of a modifier like formic acid to control ionization and improve peak shape. Avoid basic modifiers to minimize isomerization. 3. Gradient Optimization: Employ a shallow gradient to maximize the separation window for the two isomers. 4. Control pH: Maintain a slightly acidic mobile phase (e.g., with 0.1% formic acid) to suppress the isomerization of Apoptolidin to this compound. |
| Co-elution of Apoptolidin and this compound. | 1. High sample load: Overloading the column can lead to band broadening and loss of resolution. 2. Flow rate is too high: A high flow rate reduces the interaction time with the stationary phase. | 1. Reduce Sample Load: Decrease the amount of sample injected onto the column. 2. Optimize Flow Rate: Lower the flow rate to allow for better equilibration and separation. |
| Presence of this compound in a supposedly pure Apoptolidin fraction after storage. | 1. Isomerization in solution: The storage solvent may be promoting the conversion of Apoptolidin to this compound. | 1. Solvent Selection: Store purified Apoptolidin in a neutral or slightly acidic, aprotic solvent at low temperatures (-20°C or -80°C) to minimize isomerization. Avoid basic and protic solvents. 2. Analyze Freshly Purified Samples: For biological assays, use freshly purified Apoptolidin whenever possible. |
| Low recovery of Apoptolidin after purification. | 1. Adsorption to surfaces: The compound may be adsorbing to glassware or the chromatography matrix. 2. Degradation: The compound may be unstable under the purification conditions. | 1. Use Silanized Glassware: To minimize adsorption. 2. Work Quickly and at Low Temperatures: Perform purification steps efficiently and keep samples cold where possible. |
Experimental Protocols
Analytical HPLC Method Development
-
Objective: To achieve baseline separation of Apoptolidin and this compound for analytical purposes.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A shallow linear gradient from 30% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30°C.
Preparative HPLC Scale-Up
-
Objective: To isolate pure Apoptolidin from a mixture containing this compound.
-
Column: A larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase: Same as the optimized analytical method.
-
Gradient: The optimized shallow gradient from the analytical method, adjusted for the larger column volume.
-
Flow Rate: Scaled up appropriately for the column diameter (e.g., 15-20 mL/min).
-
Sample Preparation: Dissolve the mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or a mixture of acetonitrile and water).
-
Fraction Collection: Collect small fractions across the eluting peaks corresponding to Apoptolidin and this compound.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure Apoptolidin fractions.
Visualizations
Logical Workflow for Purification
References
- 1. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Isoapoptolidin.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Isoapoptolidin, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the long-term storage of this compound?
For long-term stability, this compound should be stored as a dry powder in a tightly sealed vial at -20°C or -80°C. To minimize degradation from moisture and air, it is advisable to store it in a desiccator and backfill the vial with an inert gas like argon or nitrogen.
Q2: How should I prepare and store this compound stock solutions?
Stock solutions should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the primary degradation pathways for this compound?
As a macrolide, this compound is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.[1] Exposure to light and repeated freeze-thaw cycles can also contribute to its degradation. Furthermore, it is important to note that Apoptolidin (B62325) isomerizes to this compound in solution, reaching an equilibrium mixture within the timeframe of most cell-based assays.[2] This isomerization should be considered when interpreting experimental results.
Q4: I am observing high variability in my apoptosis induction experiments. What could be the cause?
High variability can stem from several factors:
-
Compound Instability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Isomerization: As Apoptolidin and this compound exist in equilibrium in solution, slight variations in preparation and incubation times might affect the ratio and consequently the biological activity.[2] this compound is reported to be over 10-fold less potent in inhibiting mitochondrial F0F1-ATPase compared to Apoptolidin.[2]
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across experiments.
-
Assay Timing: Apoptosis is a dynamic process. The time point at which you assess apoptosis after treatment with this compound is critical and may need to be optimized for your specific cell line.
Q5: My cells are not showing the expected apoptotic phenotype. What should I check?
-
Cell Line Sensitivity: The cytotoxic effects of the apoptolidin family can be cell-line dependent, with metabolic phenotype being a critical determinant of sensitivity.[3] Verify that your chosen cell line is sensitive to mitochondrial ATP synthase inhibitors.
-
Compound Concentration and Incubation Time: You may need to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line.
-
Positive Controls: Include a positive control for apoptosis induction (e.g., staurosporine) to ensure that your assay is working correctly.
-
Mitochondrial Function: Confirm that this compound is indeed inhibiting mitochondrial function in your cells by measuring parameters like oxygen consumption rate (OCR) or mitochondrial membrane potential.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent ratio of this compound to Apoptolidin due to isomerization. [2] | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Minimize the time the compound is in aqueous media before being added to the cells. |
| Cell density variation. | Ensure precise and consistent cell seeding. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
| Incorrect solvent concentration in control wells. | Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells, including the untreated controls. |
Problem 2: Low or no signal in apoptosis assays (e.g., Annexin V, Caspase activity).
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration or incubation time. | Perform a titration of this compound concentrations and a time-course experiment to identify the optimal conditions for apoptosis induction in your specific cell model. |
| Cell line is resistant to apoptosis induction by mitochondrial inhibition. [3] | Test a different cell line known to be sensitive to ATP synthase inhibitors. Consider using a combination treatment to enhance sensitivity. |
| Assay performed at an inappropriate time point. | Apoptosis is a transient process. Perform a time-course experiment to capture early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic events. |
| Reagent or kit failure. | Use a known apoptosis inducer (e.g., staurosporine) as a positive control to validate the assay reagents and protocol. |
Problem 3: Unexpected results in mitochondrial function assays (e.g., Seahorse, TMRE).
| Possible Cause | Troubleshooting Step |
| Mitochondria are unhealthy or have low activity. | Ensure proper isolation of mitochondria if using isolated organelles. For whole-cell assays, use healthy, actively dividing cells.[4] |
| Incorrect concentration of mitochondrial substrates or inhibitors. | Titrate the concentrations of all substrates and inhibitors to determine the optimal working concentrations for your experimental system. |
| Uncoupling of mitochondria. | Handle isolated mitochondria gently and keep them on ice. Avoid harsh homogenization or freeze-thawing.[4] |
| Instrument malfunction or incorrect setup. | Calibrate the instrument according to the manufacturer's instructions. Ensure correct programming of injection ports and measurement cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Dry Powder | -20°C or -80°C | Long-term | Store in a desiccator. Backfill vial with inert gas (e.g., argon). Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Diluted Aqueous Solution | 2-8°C | Short-term (use immediately) | Prepare fresh for each experiment due to potential for hydrolysis and isomerization. |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells with this compound
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for Western blotting or flow cytometry) at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Working Solutions: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO). Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically for each cell line and endpoint.
-
Apoptosis Assessment: Following incubation, harvest the cells and proceed with the desired apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
Protocol 2: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density determined for your cell type. Incubate overnight to allow for cell attachment and recovery.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Preparation of Assay Medium and Compounds: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Warm the medium to 37°C. Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin (B223565), FCCP, rotenone/antimycin A) at the desired concentrations in the assay medium.
-
Cell Preparation: Remove the culture medium from the cells and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Assay Execution: Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports. Place the cell plate into the Seahorse XF Analyzer and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mandatory Visualizations
Caption: Inhibition of Mitochondrial ATP Synthase by this compound.
Caption: Indirect Activation of AMPK Pathway by this compound.
Caption: General Experimental Workflow for Apoptosis Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Isoapoptolidin In Vivo Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Isoapoptolidin (B15209) for in vivo studies.
General Introduction
This compound, a macrolide natural product, is a potent inducer of apoptosis with selective cytotoxicity towards cancer cells, targeting the mitochondrial F0F1-ATPase.[1][2][3] While its therapeutic potential is significant, its complex structure suggests potential challenges in achieving optimal bioavailability for in vivo efficacy studies. It is an isomer of Apoptolidin (B62325) and has been shown to be over 10-fold less potent in inhibiting mitochondrial F0F1-ATPase.[4] This guide outlines strategies to overcome common formulation hurdles and improve systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is limited, complex macrolides often exhibit poor bioavailability due to:
-
Low Aqueous Solubility: The large, hydrophobic structure of this compound likely results in poor dissolution in the gastrointestinal (GI) tract.[5]
-
Low Permeability: The molecule's size and polarity may hinder its ability to cross intestinal membranes.[6]
-
First-Pass Metabolism: Like many complex molecules, this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.[7]
Q2: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?
A2: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[6] Without experimental data, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[8] Formulation strategies often aim to address the primary limitation, which for these classes is typically solubility.[7]
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several established techniques can be employed:
-
Particle Size Reduction: Increasing the surface area of the drug powder can improve dissolution rate.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[11][12]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve absorption via lymphatic transport, potentially bypassing first-pass metabolism.[11][13][14]
-
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles can improve solubility, protect it from degradation, and facilitate cellular uptake.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Micronization/Nanonization: Reduce particle size to increase surface area. 2. Formulate as an Amorphous Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer. 3. Develop a Lipid-Based Formulation: Explore self-emulsifying drug delivery systems (SEDDS). |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption; food effects. | 1. Improve Formulation Robustness: A well-formulated SEDDS can reduce variability. 2. Standardize Dosing Conditions: Administer the compound at a consistent time relative to feeding. |
| Evidence of significant first-pass metabolism (high metabolite-to-parent drug ratio). | Extensive metabolism in the liver and/or gut wall. | Utilize Lipid-Based Formulations: These can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism.[8] |
| Precipitation of the compound in the GI tract upon release from the formulation. | Supersaturation from an amorphous form or pH shift leading to precipitation. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize Lipid-Based Formulation: Ensure the drug remains solubilized in the lipid droplets after emulsification. |
Experimental Protocols
Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.
-
Collect the resulting powder and characterize it for drug loading, amorphous nature (via PXRD and DSC), and dissolution enhancement.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing this compound solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.
-
Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable emulsion.
-
Prepare the SEDDS formulation by dissolving this compound in the selected excipient mixture with gentle heating and stirring.
-
Characterize the formulation for self-emulsification time, droplet size, and robustness to dilution.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | > 500 g/mol | May limit permeability |
| Aqueous Solubility | < 1 µg/mL | Dissolution rate-limited absorption |
| LogP | > 4 | High lipophilicity, poor aqueous solubility |
| BCS Class (Predicted) | II or IV | Formulation intervention is critical |
Table 2: Example of Improved Dissolution with an ASD Formulation
| Formulation | Maximum Concentration (µg/mL) in FaSSIF* | Fold Increase vs. Unformulated Drug |
| Unformulated this compound | 0.8 | - |
| This compound:PVP K30 (1:3) ASD | 15.2 | 19x |
| This compound:HPMC-AS (1:3) ASD | 25.6 | 32x |
*Fasted State Simulated Intestinal Fluid
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Absorption pathways for orally administered this compound.
References
- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isoapoptolidin and Apoptolidin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivity of Isoapoptolidin and its structural isomer, Apoptolidin (B62325). This document summarizes key experimental data, details relevant methodologies, and visualizes the known signaling pathways to facilitate a deeper understanding of these potent macrolides.
Abstract
Apoptolidin and its ring-expanded isomer, this compound, are naturally occurring macrolides that exhibit significant cytotoxic activity against various cancer cell lines. Both compounds share a common molecular target, the mitochondrial F0F1-ATPase, a critical enzyme in cellular energy production. However, subtle structural differences between the two molecules lead to significant disparities in their biological potency. This guide presents a side-by-side comparison of their bioactivity, focusing on their effects on F0F1-ATPase inhibition, cytotoxicity, and the induction of apoptosis.
Data Presentation
Table 1: Comparative Bioactivity of Apoptolidin and this compound
| Parameter | Apoptolidin | This compound | Reference |
| F0F1-ATPase Inhibition (IC50) | 0.7 µM | 17 µM | [1] |
| F0F1-ATPase Inhibition (Ki) | 4-5 µM | Not Reported | [2] |
| Cytotoxicity (GI50, Ad12-3Y1 cells) | 0.0065 µM | 0.009 µM | [1] |
Note: The cytotoxicity data (GI50) for both compounds were obtained from the same study, allowing for a direct and reliable comparison of their potency in a cellular context.[1]
Mechanism of Action
Both Apoptolidin and this compound exert their cytotoxic effects primarily through the inhibition of the mitochondrial F0F1-ATPase (ATP synthase).[2][3] This enzyme is crucial for the synthesis of ATP, the cell's primary energy currency. Inhibition of F0F1-ATPase disrupts cellular energy metabolism, leading to a cascade of events that culminate in programmed cell death, or apoptosis.
F0F1-ATPase Inhibition
Experimental data clearly indicates that Apoptolidin is a more potent inhibitor of F0F1-ATPase than this compound. Apoptolidin exhibits an IC50 value of 0.7 µM, which is over 24 times lower than that of this compound (17 µM).[1] The inhibition constant (Ki) for Apoptolidin has been determined to be in the range of 4-5 µM.[2]
Cytotoxicity
Despite the significant difference in their ability to inhibit F0F1-ATPase in a cell-free assay, Apoptolidin and this compound display comparable cytotoxic potency in cell-based assays. In E1A-transformed rat fibroblasts (Ad12-3Y1 cells), Apoptolidin and this compound show GI50 values of 0.0065 µM and 0.009 µM, respectively.[1] This suggests that while direct enzyme inhibition is the primary mechanism, other factors such as cellular uptake, metabolism, or potential off-target effects might influence their overall cytotoxic profile.
Signaling Pathways
Apoptosis Induction
Apoptolidin is a known inducer of apoptosis.[4] Its mechanism of action involves the intrinsic apoptotic pathway, which is initiated by intracellular stress signals. The inhibition of mitochondrial F0F1-ATPase by Apoptolidin leads to mitochondrial dysfunction, a key trigger for the intrinsic pathway. This process is dependent on the activation of caspase-9, a critical initiator caspase in this pathway.[2] While it is plausible that this compound also induces apoptosis through a similar mechanism due to its structural similarity and shared target, specific experimental evidence for this is not extensively documented in the reviewed literature.
dot
Caption: Apoptosis induction pathway of Apoptolidin.
AMPK Signaling Pathway
Apoptolidin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] AMPK is a crucial cellular energy sensor that is activated in response to a decrease in the ATP/AMP ratio. By inhibiting ATP synthesis, Apoptolidin treatment leads to an energy deficit, which in turn activates AMPK. Activated AMPK attempts to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The effect of this compound on the AMPK pathway has not been explicitly detailed in the available literature.
dot
Caption: Apoptolidin-mediated activation of the AMPK signaling pathway.
Interaction with F-actin
The interaction of Apoptolidin or this compound with F-actin has not been reported in the reviewed scientific literature.
Experimental Protocols
F0F1-ATPase Inhibition Assay
The inhibitory activity of Apoptolidin and this compound against mitochondrial F0F1-ATPase is typically determined using a spectrophotometric assay. This assay measures the rate of ATP hydrolysis by the enzyme.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as yeast or bovine heart, through differential centrifugation.
-
Enzyme Preparation: The F0F1-ATPase is solubilized from the mitochondrial membrane using a mild detergent like Triton X-100.
-
Assay Reaction: The enzymatic reaction is carried out in a buffer containing the solubilized enzyme, ATP as the substrate, and varying concentrations of the inhibitor (Apoptolidin or this compound).
-
Detection: The rate of ATP hydrolysis is measured by quantifying the production of ADP or inorganic phosphate (B84403) over time. This can be done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Apoptolidin and this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Apoptolidin or this compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.
dot
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Potential of Isoapoptolidin and Apoptolidin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer effects of two closely related natural products, Isoapoptolidin and Apoptolidin (B62325) D. While direct comparative studies on their cytotoxic activities are limited, this document synthesizes available data on their individual activities, mechanisms of action, and the underlying experimental methodologies to offer a comprehensive overview for research and development purposes.
Executive Summary
Apoptolidin D has demonstrated nanomolar anti-proliferative activity against human lung carcinoma cells.[1] It exists in equilibrium with its isomer, this compound. A key mechanistic insight reveals that this compound is significantly less potent—over 10-fold—at inhibiting their common molecular target, the mitochondrial F0F1-ATP synthase, compared to the parent compound, Apoptolidin.[2] This suggests a potentially lower anti-cancer efficacy for this compound D's isomeric form, this compound. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential.
Data Presentation: A Comparative Overview
Due to the limited direct comparative data, the following table summarizes the available quantitative information for Apoptolidin D and infers the activity of this compound based on its reduced target engagement.
| Compound | Cancer Cell Line | Assay Type | Potency (EC50/IC50) | Target | Target Inhibition | Reference |
| Apoptolidin D | H292 (Human Lung Carcinoma) | Anti-proliferative Assay | 110 nM | Mitochondrial F0F1-ATP Synthase | Not specified | [1] |
| This compound | Not Reported | Not Reported | Not Reported | Mitochondrial F0F1-ATP Synthase | >10-fold less potent than Apoptolidin | [2] |
Mechanism of Action: Targeting the Powerhouse of the Cell
The primary mechanism of action for the apoptolidin family of compounds is the inhibition of mitochondrial F0F1-ATP synthase.[3] This enzyme is crucial for cellular energy production in the form of ATP through oxidative phosphorylation. By inhibiting this key enzyme, Apoptolidin D and, to a lesser extent, this compound, disrupt cellular energy metabolism, leading to a cascade of events culminating in programmed cell death, or apoptosis.[4] This induction of apoptosis is a desirable characteristic for anti-cancer agents.
The inhibition of ATP synthase leads to a decrease in cellular ATP levels. This energy depletion can trigger the intrinsic pathway of apoptosis. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. The disruption of mitochondrial function can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, which dismantle the cell in a controlled manner.[5][]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for Apoptolidin D- and this compound-induced apoptosis.
Caption: Signaling pathway of Apoptolidin D and this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature concerning Apoptolidin D and this compound.
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to determine the anti-proliferative activity of a compound.
-
Cell Seeding: Human lung carcinoma (H292) cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Apoptolidin D or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The EC50 or IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined by plotting a dose-response curve.
Mitochondrial F0F1-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on their molecular target.
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as yeast or bovine heart, through differential centrifugation.
-
ATPase Activity Measurement: The ATPase activity is measured by monitoring the hydrolysis of ATP. This can be done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.
-
Inhibitor Treatment: The assay is performed in the presence of various concentrations of Apoptolidin or this compound.
-
Data Analysis: The rate of ATP hydrolysis is measured for each compound concentration. The IC50 value, the concentration of the compound that inhibits the enzyme activity by 50%, is determined from a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the anti-cancer effects of novel compounds like this compound and Apoptolidin D.
Caption: A generalized workflow for comparative anti-cancer drug evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that Apoptolidin D is a potent anti-cancer agent with a clear mechanism of action involving the inhibition of mitochondrial F0F1-ATP synthase. While its isomer, this compound, shares the same molecular target, its significantly reduced inhibitory activity implies a lower anti-cancer potency.
To definitively compare the anti-cancer effects of this compound and Apoptolidin D, future research should focus on:
-
Direct Comparative Cytotoxicity Studies: Performing head-to-head anti-proliferative assays using a panel of cancer cell lines to determine the IC50 values for both compounds under identical experimental conditions.
-
Detailed Mechanistic Studies: Investigating the downstream signaling events following ATP synthase inhibition by both compounds to identify any potential differences in their induced apoptotic pathways.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of both compounds in animal models to assess their therapeutic potential in a more complex biological system.
This comprehensive approach will provide a clearer understanding of the structure-activity relationship between these two isomers and guide the potential development of apoptolidin-based anti-cancer therapies.
References
- 1. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoapoptolidin and Other F₀F₁-ATPase Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Isoapoptolidin with other prominent inhibitors of F₀F₁-ATPase, an essential enzyme in cellular energy metabolism. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways affected by the inhibition of this enzyme.
Introduction to F₀F₁-ATPase and its Inhibition
The F₀F₁-ATPase, also known as ATP synthase, is a mitochondrial enzyme complex crucial for the production of ATP, the primary energy currency of the cell.[1] It is composed of two main sectors: the F₁ catalytic domain and the F₀ proton channel embedded in the mitochondrial inner membrane.[2] By harnessing the electrochemical gradient of protons, the F₀F₁-ATPase synthesizes ATP from ADP and inorganic phosphate. Inhibition of this enzyme disrupts cellular energy supply and can trigger downstream signaling events, including apoptosis, making it a significant target for therapeutic intervention, particularly in oncology.[2][3] A variety of natural and synthetic compounds have been identified as inhibitors of F₀F₁-ATPase, each with distinct mechanisms and potencies. This guide focuses on a head-to-head comparison of this compound with other well-characterized inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of various compounds against F₀F₁-ATPase is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for this compound and a selection of other inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay used.
| Inhibitor | Target Subunit(s) | IC₅₀ (ATP Hydrolysis Assay) | Source Organism for Enzyme | Reference(s) |
| This compound | F₁ | 17 µM | Yeast (cell-free) | [3] |
| Apoptolidin | F₁ | 0.7 µM | Yeast (cell-free) | [3] |
| Oligomycin (B223565) | F₀ (c-ring) | 18.5 ± 1.2 µM | Rat Brain Mitochondria | [4] |
| Resveratrol | F₁ | 12–28 µM | Rat Brain & Liver Mitochondria | [5] |
| Piceatannol | F₁ | 8-9 µM | Rat Brain Mitochondria | [6] |
| Quercetin | F₁ | 55–65 µM | Rat Brain Mitochondria | [5] |
Note: The IC₅₀ values presented are for the inhibition of the ATP hydrolysis activity of F₀F₁-ATPase.
This compound demonstrates a moderate inhibitory effect on F₀F₁-ATPase, being approximately 24-fold less potent than its isomer, Apoptolidin, in a cell-free assay using yeast mitochondria.[3] Oligomycin, a well-known F₀-binding inhibitor, exhibits a similar range of potency to this compound.[4] The polyphenols Resveratrol, Piceatannol, and Quercetin, which all target the F₁ subunit, show varied inhibitory activities, with Piceatannol being the most potent among them in the cited studies.[5][6]
Experimental Protocols
A standardized and reproducible methodology is critical for the comparative analysis of enzyme inhibitors. Below are detailed protocols for the isolation of mitochondria and the subsequent measurement of F₀F₁-ATPase activity.
Isolation of Mitochondria from Mammalian Tissue
This protocol is adapted from established methods for isolating functional mitochondria.[7][8]
Buffers and Reagents:
-
Homogenization Buffer: 100 mM KCl, 50 mM Tris-HCl, 5 mM MgCl₂, 1.8 mM ATP, 1 mM EDTA, pH 7.2.
-
Protease Solution: Homogenization buffer containing 5.66 mg/mL protease from Bacillus licheniformis.
-
Resuspension Buffer: 225 mM sucrose, 44 mM KH₂PO₄, 12.5 mM Mg-acetate, 6 mM EDTA.
Procedure:
-
Excise approximately 50 mg of fresh tissue and place it in ice-cold Homogenization Buffer.
-
Mince the tissue into small pieces (~1 mm³) using a scalpel.
-
Incubate the minced tissue in 1 mL of Protease Solution for 2 minutes on ice to disrupt the cells.
-
Homogenize the tissue suspension using a Potter-Elvehjem homogenizer with 8-10 passes.
-
Centrifuge the homogenate at 650 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Homogenization Buffer without BSA.
-
Repeat the centrifugation at 17,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the final mitochondrial pellet in Resuspension Buffer at a concentration of approximately 50 mg/mL.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.
F₀F₁-ATPase Activity Assay (NADH-Coupled Spectrophotometric Method)
This assay measures the ATP hydrolysis activity of the isolated mitochondria by coupling the production of ADP to the oxidation of NADH.[5]
Reaction Mixture (Final Concentrations):
-
100 mM Tris-HCl, pH 8.0
-
4 mM Mg-ATP
-
2 mM MgCl₂
-
50 mM KCl
-
0.2 mM EDTA
-
0.23 mM NADH
-
1 mM Phosphoenolpyruvate
-
1.4 units/mL Pyruvate Kinase
-
1.4 units/mL Lactate Dehydrogenase
-
25-50 µg mitochondrial protein
Procedure:
-
Prepare the reaction mixture without mitochondrial protein in a cuvette.
-
Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control to the cuvette and mix.
-
Initiate the reaction by adding 25-50 µg of the isolated mitochondrial protein.
-
Immediately monitor the decrease in absorbance at 340 nm at 30-31°C using a spectrophotometer. The rate of NADH oxidation is proportional to the ATPase activity.
-
Calculate the specific activity as µmol of ATP hydrolyzed per minute per mg of protein.
-
To determine the F₀F₁-ATPase specific activity, subtract the rate of ATP hydrolysis in the presence of a saturating concentration of oligomycin (a specific F₀F₁-ATPase inhibitor).
Signaling Pathways and Cellular Consequences
The inhibition of F₀F₁-ATPase has profound effects on cellular signaling, primarily through two interconnected pathways: the induction of apoptosis and the activation of AMP-activated protein kinase (AMPK).
Intrinsic Apoptosis Pathway
Inhibition of F₀F₁-ATPase leads to a decrease in cellular ATP levels and can induce the opening of the mitochondrial permeability transition pore (mPTP). This triggers the release of cytochrome c from the mitochondria into the cytosol.[9][10] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[9][11]
Caption: F₀F₁-ATPase inhibition triggers the intrinsic apoptosis pathway.
AMPK Signaling Pathway
The decrease in the cellular ATP:AMP ratio resulting from F₀F₁-ATPase inhibition is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[12][13] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[14][15]
Caption: Inhibition of F₀F₁-ATPase activates the AMPK signaling pathway.
Conclusion
This compound is a valuable tool for studying the biological consequences of F₀F₁-ATPase inhibition. While less potent than its parent compound, Apoptolidin, its inhibitory activity is comparable to other well-known modulators of this enzyme complex. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the intricate cellular responses to the disruption of mitochondrial ATP synthesis. A thorough understanding of the mechanisms of action of various F₀F₁-ATPase inhibitors is paramount for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piceatannol, a stilbene phytochemical, inhibits mitochondrial F0F1-ATPase activity by targeting the F1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Comparative Toxicological Profile of Isoapoptolidin and Apoptolidin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicological profiles of Isoapoptolidin and Apoptolidin (B62325), two closely related macrolide natural products. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and toxicological properties of these compounds.
Executive Summary
Apoptolidin has garnered significant interest for its selective cytotoxicity against cancer cells. However, its therapeutic development has been hampered by its chemical instability, readily isomerizing to the less active this compound under physiological conditions. This guide elucidates the key differences in their toxicological profiles, focusing on their mechanism of action, cytotoxic potency, and the downstream signaling pathways they trigger. The data presented herein are supported by detailed experimental protocols to aid in the replication and further investigation of these findings.
Data Presentation: A Quantitative Comparison
The primary toxicological difference between Apoptolidin and this compound lies in their potency as inhibitors of mitochondrial F0F1-ATP synthase, their primary molecular target. This difference is reflected in their cytotoxic and enzyme inhibitory activities.
| Parameter | Apoptolidin A | This compound | Fold Difference | Reference |
| Mitochondrial F0F1-ATPase Inhibition (IC50) | 0.7 µM (cell-free assay) | Not directly available | >10-fold less active than Apoptolidin | [1][2] |
| Mitochondrial F0F1-ATPase Inhibition (Ki) | 4-5 µM (intact yeast mitochondria) | 17 µM (isolated yeast mitochondria) | ~3.4-4.25 | [3][4] |
| Growth Inhibition (GI50) | 6.5 nM (Ad12-3Y1 cells) | Data not available | - | [1] |
Note: The direct comparison of IC50 values for cytotoxicity in the same cell line is limited in the current literature. However, the significant difference in their ability to inhibit their primary target, F0F1-ATP synthase, strongly correlates with the observed differences in their biological activity. This compound's reduced potency is a critical factor in its lower toxicological profile compared to Apoptolidin.[2]
Mechanism of Action: Targeting the Powerhouse of the Cell
Both Apoptolidin and this compound exert their cytotoxic effects by targeting the F1 subcomplex of mitochondrial ATP synthase.[5][6] This enzyme is crucial for the production of ATP through oxidative phosphorylation. Inhibition of this complex leads to a depletion of cellular ATP, triggering a cascade of events that culminate in apoptosis, or programmed cell death.
The apoptotic pathway initiated by Apoptolidin is dependent on the activation of caspase-9, a key initiator caspase in the mitochondrial (intrinsic) pathway of apoptosis.[4] This activation is inhibited by the anti-apoptotic protein BCL-2, further confirming the involvement of the mitochondrial pathway.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Apoptolidin-induced apoptotic signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and Apoptolidin on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound and Apoptolidin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or Apoptolidin. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Following the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mitochondrial F0F1-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on their molecular target.
Materials:
-
Isolated mitochondria (e.g., from yeast or rat liver)
-
Assay buffer (e.g., Tris buffer, pH 8.0)
-
ATP
-
Enzyme-coupled system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
-
This compound and Apoptolidin
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, KCl, EDTA, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.[7]
-
Add the isolated mitochondria to the reaction mixture.
-
Initiate the reaction by adding ATP.[7]
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.[7]
-
To determine the inhibitory effect, pre-incubate the mitochondria with various concentrations of this compound or Apoptolidin before adding ATP.
-
Calculate the rate of ATP hydrolysis and determine the IC50 or Ki values for each compound.
Caspase-9 Activity Assay
This assay quantifies the activation of a key initiator caspase in the apoptotic pathway induced by the compounds.
Materials:
-
Treated cell lysates
-
Caspase-9 specific substrate (e.g., Ac-LEHD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Lyse the cells treated with this compound or Apoptolidin to release the cellular contents.
-
Incubate the cell lysate with the caspase-9 specific substrate in the assay buffer.
-
Measure the cleavage of the substrate by monitoring the change in absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) over time.
-
Quantify the caspase-9 activity relative to untreated control cells.
Conclusion
The available data clearly indicate that Apoptolidin is a potent inducer of apoptosis in cancer cells through the inhibition of mitochondrial F0F1-ATP synthase. Its isomerization to this compound significantly reduces this activity, with this compound being at least an order of magnitude less potent. This instability presents a significant challenge for the therapeutic application of Apoptolidin. Future research should focus on developing stable analogs of Apoptolidin that retain its high cytotoxic potency and selectivity without undergoing isomerization to a less active form. The experimental protocols provided in this guide offer a foundation for such investigations.
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Validating F₀F₁-ATPase Engagement: A Comparative Guide to Isoapoptolidin and Alternative Probes in Living Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of Isoapoptolidin with the mitochondrial F₀F₁-ATP synthase in living cells. This document outlines supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a comprehensive understanding.
This compound, a ring-expanded isomer of the potent antineoplastic agent Apoptolidin (B62325), presents a compelling case for the rigorous validation of target engagement in a cellular context. Both compounds are known to target the mitochondrial F₀F₁-ATP synthase, a critical enzyme in cellular energy metabolism and a key player in the intrinsic apoptotic pathway. However, subtle structural differences between these molecules lead to significant variations in their inhibitory potency. This guide explores established techniques to quantify and confirm the interaction of these compounds with their intended target within the complex environment of a living cell.
Comparative Analysis of F₀F₁-ATPase Inhibitors
The inhibitory activity of this compound against the F₀F₁-ATP synthase has been quantified and compared to its parent compound, Apoptolidin, and the well-characterized inhibitor, Oligomycin. The following table summarizes their half-maximal inhibitory concentrations (IC₅₀) from in vitro assays, providing a clear indication of their relative potencies.
| Compound | Target | IC₅₀ (µM) | Reference |
| Apoptolidin | Mitochondrial F₀F₁-ATPase | 0.7 | [1] |
| This compound | Mitochondrial F₀F₁-ATPase | 17 | [1] |
| Oligomycin | Mitochondrial F₀F₁-ATPase | ~1 (ATP hydrolysis) | [1] |
This data clearly demonstrates that this compound is a significantly less potent inhibitor of F₀F₁-ATPase compared to Apoptolidin.[2] Validating that this difference in potency translates to differential target engagement in living cells is crucial for understanding its biological activity and therapeutic potential.
Methodologies for Validating Target Engagement
Several robust methods can be employed to confirm and quantify the interaction of small molecules with their intracellular targets. This guide focuses on three key techniques: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Affinity Pull-down Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding. The principle is that a protein, when bound to a ligand, becomes more resistant to heat-induced denaturation.
Experimental Workflow:
A positive result in a CETSA experiment is a shift in the melting curve of the target protein to a higher temperature in the presence of the ligand, indicating stabilization and therefore, engagement.
Photoaffinity Labeling (PAL)
PAL utilizes a modified version of the compound of interest that incorporates a photoreactive group. Upon exposure to UV light, this probe covalently binds to its target protein, allowing for its identification and confirmation of the binding site. A photoaffinity probe for Apoptolidin has been successfully used to identify its binding to the F₁ subcomplex of the mitochondrial ATP synthase.
Experimental Workflow:
Competition experiments, where an excess of the unmodified compound (e.g., Apoptolidin) is co-incubated with the probe, are crucial to demonstrate the specificity of the interaction. A reduction in the labeling of the target protein in the presence of the competitor confirms specific binding.
Affinity Pull-down Assays
This technique involves immobilizing a tagged version of the compound of interest on a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate.
Experimental Workflow:
Mitochondrial F₀F₁-ATPase Signaling in Apoptosis
Inhibition of the F₀F₁-ATP synthase by compounds like Apoptolidin disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol. This initiates a caspase cascade that culminates in programmed cell death.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for F₀F₁-ATPase
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line sensitive to Apoptolidin) to 70-80% confluency.
-
Treat cells with this compound, Apoptolidin (as a positive control), or vehicle (e.g., DMSO) at various concentrations for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for a subunit of the F₁ complex of the F₀F₁-ATP synthase (e.g., ATP5A or ATP5B).
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the curve indicates target engagement.
-
Photoaffinity Labeling (PAL) Protocol for F₀F₁-ATPase
-
Probe Synthesis:
-
Synthesize a photoaffinity probe of Apoptolidin by incorporating a photoreactive moiety (e.g., a diazirine or benzophenone (B1666685) group) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) at a position that does not interfere with binding to F₀F₁-ATPase.
-
-
Cell Treatment and Labeling:
-
Treat cells with the photoaffinity probe for a specified time. For competition experiments, co-incubate with an excess of unlabeled Apoptolidin or this compound.
-
Irradiate the cells with UV light (e.g., 365 nm) for a designated period on ice to induce covalent cross-linking of the probe to its target.
-
-
Lysis and Enrichment:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
If a biotinylated probe is used, enrich the labeled proteins using streptavidin-coated beads. If a clickable probe is used, perform a click chemistry reaction to attach a biotin tag for enrichment.
-
-
Analysis:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize the labeled proteins by streptavidin-HRP blotting or silver staining.
-
For target identification, excise the protein band of interest and identify it by mass spectrometry.
-
This guide provides a framework for the rigorous validation of this compound's target engagement in living cells. By employing these comparative methodologies, researchers can gain a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
Ring-Expanded Isoapoptolidin Shows Reduced Binding Affinity to Mitochondrial ATP Synthase
The ring-expanded structure of isoapoptolidin (B15209) significantly diminishes its binding affinity for its molecular target, the F1 subcomplex of mitochondrial F0F1-ATP synthase, when compared to its parent compound, apoptolidin (B62325). This reduced affinity translates to a lower potency in inhibiting the enzyme's activity, a key step in initiating the intrinsic pathway of apoptosis. Experimental data, while not providing a direct dissociation constant (K_d), indicates a notable difference in inhibitory constants (K_i), with this compound being a significantly weaker inhibitor of F0F1-ATPase.
The structural alteration from the 20-membered macrolide ring of apoptolidin to the 21-membered ring of this compound is the primary factor influencing this change in binding affinity. This expansion of the macrocyclic core likely alters the conformation of the molecule, leading to a less optimal fit within the binding pocket on the ATP synthase enzyme. The precise binding site of apoptolidin has been identified on the β-subunit of the F1 catalytic core, and the conformational integrity of the macrolide is crucial for its interaction with this target.
Comparative Binding Affinity
| Compound | Target | K_i | IC_50 | Relative Potency |
| Apoptolidin | Mitochondrial F0F1-ATPase | 4-5 µM[1] | ~0.7 µM | ~10-24x more potent than this compound |
| This compound | Mitochondrial F0F1-ATPase | 17 µM | >10x higher than Apoptolidin | - |
Note: K_i and IC_50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., yeast vs. mammalian mitochondria).
One study reported that this compound is over 10-fold less potent than apoptolidin in inhibiting mitochondrial F0F1-ATPase. Another preliminary experiment indicated that this compound is approximately 24-fold less active than apoptolidin in an F0F1-ATPase inhibition assay.
Experimental Protocols
A key experimental method used to investigate the binding of apoptolidin to its target is photoaffinity labeling . This technique helps to identify the specific binding site of a ligand on its target protein.
Photoaffinity Labeling Protocol for Apoptolidin Binding to ATP Synthase
-
Probe Synthesis: An apoptolidin analog is synthesized to include a photoreactive group (e.g., a diazirine or an aryl azide) and an enrichment tag (e.g., biotin (B1667282) or an alkyne for click chemistry).
-
Incubation: The photoaffinity probe is incubated with isolated mitochondria or purified F0F1-ATP synthase to allow for binding to the target.
-
UV Irradiation: The mixture is exposed to UV light of a specific wavelength to activate the photoreactive group. This activation leads to the formation of a highly reactive species that covalently crosslinks the probe to amino acid residues in close proximity within the binding site.
-
Enrichment of Labeled Proteins: The mitochondria or protein mixture is lysed, and the biotin-tagged protein complexes are enriched using streptavidin-coated beads. For probes with an alkyne tag, a click reaction with an azide-biotin reporter is performed, followed by enrichment.
-
Protein Identification: The enriched proteins are separated by SDS-PAGE, and the labeled protein band is excised and identified using mass spectrometry. This allows for the precise identification of the protein target (F0F1-ATP synthase) and, with further analysis, the specific subunit and even the amino acid residues involved in the binding.
-
Competitive Binding Assay: To confirm the specificity of the binding, a competition experiment is performed where the incubation is carried out in the presence of an excess of the unmodified apoptolidin. A significant reduction in the labeling of the target protein in the presence of the competitor indicates specific binding.
Signaling Pathway and Experimental Workflow
The inhibition of mitochondrial F0F1-ATP synthase by apoptolidin disrupts the production of ATP, leading to a decrease in the cellular energy charge. This metabolic stress is a key trigger for the intrinsic pathway of apoptosis.
Caption: Signaling pathway of apoptosis induction by apoptolidin and this compound.
References
Safety Operating Guide
Safe Disposal of Isoapoptolidin: A Comprehensive Guide for Laboratory Professionals
For immediate implementation, all isoapoptolidin (B15209) waste, including pure compounds, solutions, and contaminated materials, should be managed through a licensed hazardous waste disposal service. Despite a non-hazardous classification under the Globally Harmonized System (GHS), this procedural guidance ensures maximum safety and environmental protection due to the limited availability of comprehensive toxicological and ecological data.
This document provides essential safety and logistical information for the proper disposal of this compound, building on our commitment to support laboratory safety and chemical handling beyond the product itself. The following step-by-step procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste in a manner that is both compliant and responsible.
I. Waste Identification and Segregation
Proper identification and segregation of this compound waste is the first critical step to ensure safe handling and disposal.
-
Identify all this compound Waste Streams: This includes:
-
Unused or expired pure this compound powder.
-
Aqueous and solvent-based solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Spill cleanup materials.
-
-
Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. This compound is known to be incompatible with strong oxidizing agents[1].
II. Step-by-Step Disposal Protocol
Follow these procedures for the safe accumulation and disposal of this compound waste.
A. Solid this compound Waste Disposal:
-
Container Selection: Place solid this compound waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof, and chemically compatible container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic and incompatible materials[2][3]. Ensure the storage area is secure and inspected weekly for any signs of leakage[2].
B. Liquid this compound Waste Disposal:
-
Container Selection: Use a non-reactive, screw-cap bottle for collecting liquid this compound waste. Ensure the container is compatible with the solvent used.
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound Waste" and listing all solvent components with their approximate percentages.
-
Storage: Keep the container tightly sealed when not in use and store it in the designated SAA[2][4].
C. Decontamination of Labware:
-
Initial Rinse: Rinse reusable labware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). This initial rinsate must be collected and disposed of as liquid hazardous waste[5].
-
Subsequent Cleaning: After the initial solvent rinse, labware can be washed with standard laboratory detergent and water.
D. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup[3].
III. Quantitative Data Summary
While the Safety Data Sheet (SDS) for this compound does not provide specific quantitative exposure limits, the following general guidelines for laboratory chemical waste accumulation are critical[3].
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| Container Storage Time Limit in SAA | Up to 12 months (unless accumulation limits are met sooner) | [3] |
Note: Although this compound is not currently classified as acutely toxic, adhering to the stricter limit is a recommended best practice for research compounds with limited data.
IV. Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
